Galunisertib
Description
Galunisertib has been used in trials studying the basic science and treatment of Glioma, Neoplasms, Solid Tumor, GLIOBLASTOMA, and Prostate Cancer, among others.
This compound is an orally available, small molecule antagonist of the tyrosine kinase transforming growth factor-beta (TGF-b) receptor type 1 (TGFBR1), with potential antineoplastic activity. Upon administration, this compound specifically targets and binds to the kinase domain of TGFBR1, thereby preventing the activation of TGF-b-mediated signaling pathways. This may inhibit the proliferation of TGF-b-overexpressing tumor cells. Dysregulation of the TGF-b signaling pathway is seen in a number of cancers and is associated with increased cancer cell proliferation, migration, invasion and tumor progression.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 12 investigational indications.
an orally active transforming growth factor beta receptor (TGF-beraR) kinase inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRXNBXKWIJUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220362 | |
| Record name | Galunisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700874-72-2 | |
| Record name | Galunisertib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700874-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galunisertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galunisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11911 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Galunisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALUNISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKH1W5LZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Galunisertib (LY2157299)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galunisertib (LY2157299), a potent and selective small molecule inhibitor of the Transforming Growth-Factor Beta (TGF-β) receptor I (TGFβRI) kinase, has been a subject of significant interest in oncology research.[1][2][3][4] By targeting the TGF-β signaling pathway, which plays a crucial role in tumor progression, immune evasion, and metastasis, this compound presents a promising therapeutic strategy.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental protocols associated with this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a dihydropyrrolopyrazole derivative with the chemical name 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide.[1] Its monohydrate form is often used in preclinical and clinical studies.[1][2]
Chemical Formula: C₂₂H₁₉N₅O[6]
Molecular Weight: 369.42 g/mol [6]
CAS Number: 700874-72-2
The structure of this compound features a quinoline carboxamide moiety linked to a dihydropyrrolopyrazole core, which in turn is substituted with a methyl-pyridinyl group. This specific arrangement allows for high-affinity binding to the ATP-binding site of the TGFβRI kinase domain.[1]
Synthesis of this compound
The synthesis of this compound is described as a four-step convergent approach.[1] While detailed, step-by-step industrial synthesis protocols are proprietary, a multi-gram scale synthesis has been reported in academic literature, with slight modifications from the original Eli Lilly & Company synthesis. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound (Illustrative)
This protocol is a composite representation based on available literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of the Quinoline Intermediate A key quinoline intermediate is synthesized, often involving a multi-step process to construct the quinoline ring system with the required substitutions.
Step 2: Synthesis of the Dihydropyrrolopyrazole Core The dihydropyrrolopyrazole core structure is prepared separately. This typically involves the condensation of a hydrazine derivative with a suitable carbonyl compound to form the pyrazole ring, followed by the formation of the fused pyrrolidine ring.
Step 3: Coupling of the Quinoline and Dihydropyrrolopyrazole Moieties The quinoline intermediate and the dihydropyrrolopyrazole core are coupled through a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, to form the carbon-carbon bond between the two heterocyclic systems.
Step 4: Final Functional Group Manipulations The final step involves the conversion of a precursor functional group on the quinoline moiety to the desired carboxamide. This is often achieved by hydrolysis of a nitrile to a carboxylic acid, followed by amidation.
A patent for this compound (WO2007018818A1) provides details on the synthesis and characterization of the monohydrate crystal form.[7]
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the TGF-β receptor I (TGFβRI/ALK5) kinase.[3][8] The binding of TGF-β ligands to the type II receptor (TGFβRII) induces the recruitment and phosphorylation of TGFβRI. Activated TGFβRI then phosphorylates the downstream signaling proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[4][9] this compound competitively binds to the ATP-binding site of TGFβRI, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the entire downstream signaling cascade.[1][3]
Caption: TGF-β signaling and this compound's mechanism.
Key Experimental Protocols
1. TGFβRI Kinase Inhibition Assay
This assay determines the potency of this compound in inhibiting the kinase activity of TGFβRI.
Methodology: A filter binding assay can be utilized to determine the Ki value.
-
Prepare a reaction mixture containing recombinant TGFβRI (often a constitutively active mutant like T204D for enhanced sensitivity), a substrate (e.g., a peptide containing the SMAD2 phosphorylation site), and varying concentrations of this compound.[1]
-
Initiate the kinase reaction by adding ATP (radiolabeled, e.g., [γ-³³P]ATP).
-
Incubate the reaction mixture to allow for substrate phosphorylation.
-
Stop the reaction and spot the mixture onto a filter membrane that binds the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the Ki value from the inhibition data.
2. Phospho-SMAD2 (pSMAD2) ELISA
This assay measures the level of phosphorylated SMAD2 in cells or tissues to assess the pharmacodynamic effect of this compound.
Methodology:
-
Culture cells (e.g., NIH3T3, 4T1-LP, or EMT6-LM2) and treat with varying concentrations of this compound for a specified period.[1][2]
-
Stimulate the cells with TGF-β1 to induce SMAD2 phosphorylation.[1][2]
-
Lyse the cells to extract total protein.
-
Use a sandwich ELISA kit for pSMAD2. The wells are typically coated with a capture antibody for total SMAD2.
-
Add cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody that specifically recognizes phosphorylated SMAD2 (pSMAD2).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the colorimetric change using a plate reader.
-
Normalize the pSMAD2 levels to total SMAD2 levels, which can be measured in parallel using a separate ELISA or by Western blot.
Caption: Workflow for pSMAD2 ELISA.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line/System | IC50/Ki | Reference |
| TGFβRI (ALK5) Kinase Activity | Cell-free | Ki = 86 nM | [1] |
| TGFβRI (ALK5) Autophosphorylation | Cell-free | IC50 = 0.051 nM | [1] |
| TGFβRII Kinase Activity | Cell-free | IC50 = 2 µM | [1] |
| TGFβRII Binding | Cell-free | IC50 = 0.43 µM | [1] |
| pSMAD Inhibition | NIH3T3 cells | IC50 = 0.064 µM | [2] |
| TGFβ1-induced Proliferation | NIH3T3 cells | IC50 = 0.396 µM | [2] |
| pSMAD Inhibition | 4T1-LP cells | IC50 = 1.765 µM | [1] |
| pSMAD Inhibition | EMT6-LM2 cells | IC50 = 0.8941 µM | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (µM) | Reference |
| TGFβRI (Alk5) | 0.172 | [1] |
| Alk4/ACVR1B | 0.08 | [1] |
| TGFβRII | 0.21 | [1] |
| ACVR2B | 0.69 | [1] |
| Alk6/BMPR1B | 0.47 | [1] |
Table 3: In Vivo Pharmacodynamic and Pharmacokinetic Parameters
| Parameter | Tumor Model | Value | Reference |
| TED₅₀ (pSMAD inhibition) | Calu6 | 25 mg/kg | [1] |
| TED₅₀ (pSMAD inhibition) | EMT6-LM2 | 8.3 mg/kg | [1] |
| TEC₅₀ (pSMAD inhibition) | Calu6 | 1.5 µM | [1] |
| TEC₅₀ (pSMAD inhibition) | EMT6-LM2 | 0.5 µM | [1] |
TED₅₀: Total effective dose to inhibit 50% pSMAD; TEC₅₀: Total effective concentration to inhibit 50% pSMAD
Conclusion
This compound is a well-characterized, selective inhibitor of TGFβRI kinase with demonstrated preclinical activity. This guide provides a foundational understanding of its chemical properties, synthesis, mechanism of action, and key experimental methodologies for its evaluation. For researchers and drug development professionals, this information serves as a valuable resource for further investigation and development of TGF-β pathway inhibitors in oncology.
Caption: Logical flow of this compound's action.
References
- 1. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. IL188181A - Monohydrate of 2- (6-methyl-pyridine-2-yl) -3-) 6-amido-quinoline-4-yl) -6,5-dihydro-h4-pyrrolo [2,1- b] pyrazole as an anti-drug Cancerous and pharmaceuticals containing it - Google Patents [patents.google.com]
- 7. WO2018006870A1 - this compound crystal form and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 8. dovepress.com [dovepress.com]
- 9. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of TGF-β Signaling in Cancer Progression and the Therapeutic Potential of Galunisertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes that exhibits a paradoxical role in the context of cancer. In normal and early-stage malignant cells, TGF-β acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in advanced cancers, a process known as the "TGF-β paradox" occurs, where cancer cells evade its suppressive effects and exploit the pathway to promote tumor progression, invasion, metastasis, and immunosuppression. This functional switch makes the TGF-β pathway a compelling target for therapeutic intervention. Galunisertib (formerly LY2157299), a potent and selective small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase, has emerged as a promising agent to counteract the pro-tumorigenic effects of TGF-β. This technical guide provides an in-depth overview of the TGF-β signaling pathway in cancer, the mechanism of action of this compound, and a summary of its preclinical and clinical evaluation.
The Dichotomous Role of TGF-β Signaling in Cancer
The TGF-β superfamily of cytokines, including TGF-β isoforms 1, 2, and 3, are pivotal in regulating a wide array of cellular functions such as proliferation, differentiation, apoptosis, and migration. The cellular response to TGF-β is highly context-dependent, underpinning its dual role in cancer.
Tumor Suppressive Functions
In the initial stages of tumorigenesis, TGF-β signaling acts as a formidable barrier to cancer progression. It achieves this primarily through:
-
Cell Cycle Arrest: TGF-β induces the expression of cyclin-dependent kinase (CDK) inhibitors, such as p15 and p21, which leads to G1 cell cycle arrest.
-
Induction of Apoptosis: The pathway can trigger programmed cell death in various cell types, thereby eliminating potentially malignant cells.
-
Maintenance of Genomic Stability: TGF-β contributes to the stability of the genome, preventing the accumulation of mutations that drive cancer.
Pro-Tumorigenic Functions in Advanced Cancer
As tumors progress, they often acquire genetic and epigenetic alterations that subvert the tumor-suppressive arm of the TGF-β pathway. Consequently, TGF-β signaling begins to promote cancer progression through several mechanisms:
-
Epithelial-to-Mesenchymal Transition (EMT): TGF-β is a potent inducer of EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and resistance to apoptosis.
-
Angiogenesis: It stimulates the formation of new blood vessels, which are essential for tumor growth and metastasis.
-
Immune Evasion: TGF-β creates an immunosuppressive tumor microenvironment by inhibiting the function of various immune cells, including T cells and natural killer (NK) cells, and promoting the expansion of regulatory T cells (Tregs).
-
Metastasis: By promoting EMT, angiogenesis, and degradation of the extracellular matrix, TGF-β facilitates the dissemination of cancer cells to distant organs.
The TGF-β Signaling Pathway
TGF-β signaling is transduced through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.
Canonical Smad-Dependent Pathway
The canonical pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active serine/threonine kinase. This binding recruits and phosphorylates the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). The activated TGFβRI then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with the common mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in the various cellular responses to TGF-β.
Non-Canonical Pathways
In addition to the Smad-dependent pathway, TGF-β receptors can also activate various non-canonical signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), phosphatidylinositol 3-kinase (PI3K)/AKT, and Rho-like GTPase signaling pathways. These pathways are often activated in a cell type- and context-specific manner and contribute to the diverse and sometimes contradictory effects of TGF-β.
This compound: A TGFβRI Kinase Inhibitor
This compound is an orally bioavailable small molecule that acts as a selective and potent inhibitor of the TGFβRI (ALK5) serine/threonine kinase.
Mechanism of Action
By binding to the ATP-binding site of the TGFβRI kinase domain, this compound prevents the phosphorylation and subsequent activation of Smad2 and Smad3. This abrogation of the canonical TGF-β signaling cascade effectively blocks the downstream cellular responses mediated by this pathway, including those that contribute to tumor progression. Preclinical studies have demonstrated that this compound can inhibit TGF-β-driven EMT, migration, and invasion of cancer cells, as well as reverse TGF-β-mediated immunosuppression.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Preclinical Activity of this compound
| Assay Type | Cell Line/Model | IC50 Value | Reference |
| TGFβRI Kinase Inhibition | Cell-free | 56 nM | |
| TGFβRI/Alk5 Kinase Domain | Cell-free | 0.172 µM | |
| TGFβ-induced Proliferation | NIH3T3 | 0.396 µM | |
| pSMAD Inhibition | NIH3T3 | 0.064 µM | |
| pSMAD Inhibition | 4T1-LP | 1.765 µM | |
| pSMAD Inhibition | EMT6-LM2 | 0.8941 µM | |
| Proliferation Inhibition | Ovarian Cancer Cells | 100-400 µM |
| In Vivo Model | Treatment | Outcome | Reference |
| MX1 Xenograft | 75 mg/kg BID | 10.3 ± 4.3 days tumor growth delay | |
| Calu6 Xenograft | 75 mg/kg BID | 8.3 ± 2.6 days tumor growth delay | |
| 4T1 Syngeneic | 75 mg/kg BID | 13 ± 2.4 days tumor growth delay |
Clinical Trial Data for this compound
Hepatocellular Carcinoma (HCC)
| Trial Phase | Combination Therapy | Patient Population | Median OS | Median TTP/PFS | ORR | Reference |
| Phase 2 | This compound + Sorafenib | First-line advanced HCC | 18.8 months | 4.1 months (TTP) | 4.5% | |
| Phase 2 | This compound Monotherapy | Advanced HCC (low AFP) | 16.8 months | 4.16 months (TTP) | - | |
| Phase 2 | This compound Monotherapy | Advanced HCC (high AFP) | 7.3 months | 2.7 months (TTP) | - |
Pancreatic Cancer
| Trial Phase | Combination Therapy | Patient Population | Median OS | Median PFS | DCR | Reference |
| Phase 1b/2 | This compound + Gemcitabine | Unresectable | 8.9 months | 3.65 months | - | |
| Phase 1b | This compound + Durvalumab | Recurrent/Refractory Metastatic | 5.72 months | 1.87 months | 25.0% |
Glioblastoma
| Trial Phase | Combination Therapy | Patient Population | Median OS | Median PFS | DCR | Reference |
| Phase 2 | This compound + Lomustine | Recurrent | 6.7 months | ~2 months | - | |
| Phase 2a | This compound + TMZ/RTX | Newly Diagnosed | 18.2 months | 7.6 months | 80% |
Key Experimental Protocols
Western Blot for Phospho-Smad2
This protocol is essential for assessing the direct pharmacological effect of this compound on its target.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with TGF-β1 to stimulate Smad2 phosphorylation, with or without co-treatment with varying concentrations of this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates (typically 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and total Smad2 levels.
Cell Proliferation Assay (MTT or CCK-8)
This assay is used to determine the effect of this compound on cancer cell viability and growth.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4x10³ to 5x10³ cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, alone or in combination with other agents, for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8 assays, the product is water-soluble.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Tumor Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., by oral gavage) and/or other therapeutic agents according to the planned dosing schedule. The vehicle used for the control group should be identical to that used for the drug.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or when signs of excessive morbidity are observed.
-
Analysis: Compare the tumor growth rates and survival between the treatment and control groups.
Conclusion and Future Directions
The TGF-β signaling pathway represents a critical axis in cancer progression, with its role evolving from a tumor suppressor to a potent promoter of malignancy. This compound, by selectively targeting the TGFβRI kinase, offers a rational therapeutic strategy to counteract the pro-tumorigenic effects of aberrant TGF-β signaling. Preclinical and clinical data have demonstrated its potential to inhibit tumor growth and modulate the tumor microenvironment. However, the development of this compound was discontinued by Eli Lilly in January 2020. Despite this, the extensive research conducted on this compound provides a valuable foundation for the continued exploration of TGF-β pathway inhibitors in oncology. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from TGF-β inhibition and exploring novel combination strategies to enhance anti-tumor efficacy.
The Impact of Galunisertib on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy.[1] It is comprised of a heterogeneous mixture of cellular components, including cancer cells, immune cells, cancer-associated fibroblasts (CAFs), and endothelial cells, as well as non-cellular components like the extracellular matrix (ECM).[1] One of the key signaling pathways that orchestrates the immunosuppressive and pro-tumorigenic nature of the TME is the Transforming Growth Factor-beta (TGF-β) pathway.[2][3]
Galunisertib (formerly LY2157299 monohydrate) is a potent and selective oral small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase.[2][3] By targeting TGFβRI, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[2][3][4] This inhibition leads to a multifaceted reprogramming of the TME, shifting it from an immunosuppressive to an anti-tumor state. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the various components of the TME, and detailed experimental protocols for its investigation.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII).[5][6] This binding recruits and phosphorylates the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[5][7] The activated TGFβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[8] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of hundreds of target genes involved in processes like cell proliferation, differentiation, immune regulation, and ECM remodeling.[7][9][10]
This compound acts as a selective ATP-mimetic inhibitor of the TGFβRI serine/threonine kinase domain.[7][9] By preventing the phosphorylation of TGFβRI, this compound effectively blocks the downstream phosphorylation of SMAD2 and SMAD3, thereby abrogating the canonical TGF-β signaling pathway.[2][11] This targeted inhibition is the core mechanism through which this compound exerts its anti-tumor effects by modulating the TME.
Impact on the Tumor Microenvironment
This compound's inhibition of TGF-β signaling induces profound changes within the TME, affecting immune cells, fibroblasts, and the extracellular matrix.
Reversal of Immunosuppression
TGF-β is a potent immunosuppressive cytokine within the TME. This compound counteracts this by:
-
Enhancing T-Cell Function: In vitro, this compound reverses TGF-β and regulatory T cell (Treg) mediated suppression of human T cell proliferation.[2][12] In vivo, treatment leads to an increase in the number of tumor-infiltrating CD8+ T cells.[2]
-
Reducing Immunosuppressive Cells: TGF-β promotes the differentiation of Tregs and the accumulation of myeloid-derived suppressor cells (MDSCs).[13] By blocking this signaling, this compound can potentially reduce the populations of these immunosuppressive cells.
-
Synergy with Checkpoint Inhibitors: By alleviating the immunosuppressive environment, this compound can enhance the efficacy of immune checkpoint inhibitors like anti-PD-L1 antibodies, leading to improved tumor growth inhibition and complete regressions in preclinical models.[2][12]
Modulation of Cancer-Associated Fibroblasts and Fibrosis
CAFs are key contributors to the desmoplastic stroma that promotes tumor growth and metastasis. TGF-β is a major activator of CAFs. This compound's impact includes:
-
Anti-fibrotic Effects: this compound attenuates the expression of fibrosis-related genes such as alpha-smooth muscle actin (αSMA, ACTA2), collagen-1a (COL1A1), and fibronectin (FN1) in both cancer cells and CAFs.[7][14]
-
ECM Remodeling: The drug promotes the expression of anti-fibrotic genes, including matrix metalloproteinases (MMP1 and MMP13), which are involved in the degradation of the ECM.[7] This can lead to a less dense and more permissive stroma for immune cell infiltration.
Inhibition of Tumor Cell Malignancy
TGF-β can directly promote tumor progression in advanced stages. This compound can inhibit these effects by:
-
Blocking Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to inhibit TGF-β-driven EMT, a process that enhances tumor cell migration, invasion, and metastatic potential.[15][16]
-
Reducing Migration and Invasion: By blocking EMT and other pro-migratory signals, this compound effectively reduces both basal and TGF-β1-induced cancer cell migration and invasion in vitro.[14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Potency of this compound
| Cell Line/Assay | Parameter | IC50 Value | Reference |
| 4T1-LP (Murine Breast Cancer) | TGF-β-induced pSMAD | 1.765 µM | [16] |
| EMT6-LM2 (Murine Breast Cancer) | TGF-β-induced pSMAD | 0.8941 µM | [16] |
| NIH3T3 (Murine Fibroblast) | TGF-β1 induced proliferation | 0.396 µM | [16] |
| Ovarian Cancer & CAF Cells | Cell Proliferation | 100-400 µM | [14] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Tumor Model | Treatment | Outcome | Reference |
| 4T1-LP (Orthotopic Breast Cancer) | This compound | ~100% tumor growth inhibition; 50% complete regressions | [2] |
| MX1 (Human Breast Xenograft) | This compound (75 mg/kg BID) | Significant tumor growth delay (p=0.014) | [10][17] |
| Calu6 (Human Lung Xenograft) | This compound (75 mg/kg BID) | Significant tumor growth delay (p=0.034) | [10][17] |
| U87MG (Glioblastoma Xenograft) | This compound + Lomustine | Significant reduction in tumor volume vs. monotherapy | [16] |
| CT26 (Colon Carcinoma) | This compound + anti-PD-L1 | Improved tumor growth inhibition and complete regressions | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's effects on the TME.
Immune Cell Profiling by Flow Cytometry
This protocol allows for the quantification and characterization of various immune cell populations within the tumor.
-
Objective: To analyze the composition of tumor-infiltrating immune cells (e.g., CD4+ T cells, CD8+ T cells, Tregs, MDSCs, NK cells).
-
Methodology:
-
Tumor Dissociation: Excise tumors from treated and control animals. Mince the tissue and digest using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.[18]
-
Cell Staining: Resuspend cells in FACS buffer. Perform a live/dead stain to exclude non-viable cells. Block Fc receptors to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate cells with a cocktail of fluorescently conjugated antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).[19]
-
Intracellular Staining (if applicable): For intracellular markers like FoxP3 or cytokines, fix and permeabilize the cells according to the manufacturer's protocol before incubating with the specific antibodies.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.[20][21]
-
Data Analysis: Analyze the data using appropriate software to gate on specific cell populations and determine their frequencies and phenotypes.[22]
-
Gene Expression Analysis by RT-qPCR
This protocol is used to measure changes in the expression of specific genes related to fibrosis, inflammation, and immune responses.
-
Objective: To quantify the mRNA levels of TGF-β target genes and markers of TME remodeling (e.g., ACTA2, COL1A1, FN1, MMP1, MMP13).[7]
-
Methodology:
-
RNA Extraction: Isolate total RNA from tumor tissue or cultured cells using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity if necessary.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Data Analysis: Normalize the expression of target genes to one or more stable housekeeping genes. Calculate the relative gene expression changes using the ΔΔCt method.[14]
-
In Vitro Cell Migration and Invasion Assays
These assays assess the functional impact of this compound on tumor cell motility.
-
Objective: To evaluate the effect of this compound on the migratory and invasive capacity of cancer cells.
-
Methodology (Transwell Invasion Assay):
-
Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the top of the membrane with a layer of Matrigel to simulate the basement membrane.[14]
-
Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the Transwell insert. Add this compound at various concentrations.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plates for a sufficient period (e.g., 24-48 hours) to allow for cell migration/invasion.
-
Quantification: Remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells that have moved to the bottom of the membrane. Count the stained cells under a microscope.[14]
-
Visualizing Workflows and Relationships
Conclusion
This compound represents a promising therapeutic strategy that targets the core of the immunosuppressive and pro-tumorigenic TME. By inhibiting the TGFβRI kinase, it not only directly hinders tumor cell malignancy but also fundamentally remodels the TME to favor an anti-tumor immune response.[2][15] The ability of this compound to enhance T-cell function, reduce fibrosis, and synergize with immune checkpoint inhibitors provides a strong rationale for its continued clinical development in various solid tumors.[2][7][12] The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing our understanding and application of TGF-β pathway inhibitors in oncology.
References
- 1. Tumor Microenvironment Study Protocols Advances In Experimental Medicine And Biology [unidesktesting.motion.ac.in]
- 2. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1b/2a study of this compound, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. This compound Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound enhances chimeric antigen receptor-modified T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. noblelifesci.com [noblelifesci.com]
- 20. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 21. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early-Stage In Vitro Studies of Galunisertib Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Galunisertib (formerly LY2157299) is a first-in-class, orally administered small molecule inhibitor that selectively targets the Transforming Growth Factor-Beta Receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[3] In the context of cancer, this pathway has a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, metastasis, and immune evasion in advanced stages.[4][5] this compound is designed to abrogate the activation of this pathway by blocking the kinase activity of TGF-βRI, thereby preventing the phosphorylation of downstream mediators like SMAD2.[1][6] This guide provides a comprehensive overview of the core in vitro methodologies, signaling pathways, and quantitative data from early-stage studies evaluating the efficacy of this compound.
Core Mechanism of Action: Inhibition of TGF-β Signaling
This compound functions as a selective, ATP-mimetic inhibitor of the TGF-βRI (ALK5) serine/threonine kinase.[2][4] In the canonical TGF-β pathway, the binding of a TGF-β ligand to the TGF-β Receptor II (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. This activated receptor complex then phosphorylates the downstream signaling proteins SMAD2 and SMAD3.[6][7] These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of hundreds of target genes involved in tumorigenesis.[4] this compound potently and selectively inhibits the kinase activity of TGF-βRI, thereby blocking SMAD2/3 phosphorylation and interrupting the entire downstream signaling cascade.[1][7] This inhibition has been shown to affect both canonical (SMAD-dependent) and non-canonical (e.g., PI3K/AKT, MAPK) TGF-β signaling pathways.[3][5]
Experimental Protocols & Methodologies
In vitro evaluation of this compound relies on a suite of standardized cell-based assays to quantify its effects on cancer cell viability, signaling, and behavior.
General Experimental Workflow
The typical workflow for assessing this compound's in vitro efficacy involves culturing selected cancer cell lines, treating them with varying concentrations of the inhibitor (often in the presence or absence of a TGF-β ligand stimulant), and subsequently performing functional or molecular assays.
Key Assay Methodologies
-
Cell Viability and Proliferation Assays (e.g., MTT Assay):
-
Objective: To determine the effect of this compound on cell proliferation and cytotoxicity.
-
Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere. They are then treated with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) with or without a TGF-β stimulant (e.g., 5 ng/mL) for 72 to 96 hours.[4][5] Following incubation, a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial reductases convert the MTT to formazan crystals, which are then solubilized. The absorbance is measured to quantify cell viability relative to untreated controls.[8]
-
-
SMAD Phosphorylation Assays (ELISA, Western Blot):
-
Objective: To directly measure the inhibition of TGF-βRI signaling.
-
Protocol: Cells are treated with increasing concentrations of this compound (e.g., 0.20 - 10 µM) and then stimulated with a TGF-β1 ligand.[7] After a short incubation period, cell lysates are collected. The levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 are assessed using either an enzyme-linked immunosorbent assay (ELISA) or Western blot analysis to determine the percentage of inhibition.[7][8]
-
-
Cell Migration and Invasion Assays:
-
Objective: To evaluate this compound's ability to inhibit the migratory and invasive potential of cancer cells, which are key processes in metastasis.
-
Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap. Cells are then treated with this compound, and the closure of the gap by migrating cells is monitored and photographed over time (e.g., at 24 hours).[9][10]
-
Transwell (Boyden Chamber) Assay: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. For invasion assays, the membrane is coated with Matrigel.[8] this compound is added to the cells, and after incubation, the number of cells that have migrated or invaded through the membrane to the lower surface is quantified.[8][10]
-
-
Gene Expression Analysis (RT-qPCR):
-
Objective: To measure changes in the transcription of TGF-β target genes involved in fibrosis and epithelial-to-mesenchymal transition (EMT).
-
Protocol: RNA is extracted from cells treated with this compound. Reverse transcription is performed to synthesize cDNA, followed by quantitative PCR (qPCR) using primers for specific genes of interest (e.g., ACTA2, COL1A1, VCAN).[8][10]
-
Quantitative Data on In Vitro Efficacy
The following tables summarize key quantitative findings from preclinical in vitro studies of this compound across various cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Proliferation (IC50 Values)
| Cell Line(s) | Cancer Type | Assay | IC50 Value (µM) | Citation(s) |
| SKOV3ip, HeyA8, OVCAR8, etc. | Ovarian Cancer | MTT | 100 - 400 | [8][10] |
| SK-HEP1, JHH6, etc. | Hepatocellular Carcinoma (HCC) | MTT | >100 (Limited antiproliferative effect) | [4] |
| HepG2, Hep3B, HuH7 | Hepatocellular Carcinoma (HCC) | MTT | Limited sensitivity; reverses TGF-β cytostatic effects at 0.1-10 µM | [5] |
Note: In many studies, this compound shows limited direct antiproliferative or cytotoxic effects at therapeutic concentrations, with its primary impact being on cell migration and invasion.[1][4]
Table 2: Inhibition of TGF-β-Mediated SMAD Phosphorylation
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Citation(s) |
| 4T1-LP | Murine Breast Cancer | ELISA | 1.765 | [7] |
| EMT6-LM2 | Murine Breast Cancer | ELISA | 0.8941 | [7] |
| Mv1Lu | Mink Lung Epithelial | p3TP-Lux Reporter | 0.251 | [7][11] |
| Various HCC Lines | Hepatocellular Carcinoma (HCC) | Western Blot | Potent inhibition at micromolar concentrations | [4][12] |
| Ovarian Cancer Lines | Ovarian Cancer | Western Blot | Reverses TGF-β1-induced SMAD2/3 phosphorylation | [8][10] |
Table 3: Effects of this compound on Cell Migration and Invasion
| Cell Line | Cancer Type | Assay | Observation | Citation(s) |
| U87MG | Glioblastoma | Migration Assay | Dose-dependent blockade of TGF-β1-induced migration; also reduces baseline migration. | [6][7][11] |
| Ovarian Cancer Lines | Ovarian Cancer | Wound Healing, Transwell | Effectively reduces both basal and TGF-β1-induced cell migration and invasion. | [8][10] |
| Hepatocellular Carcinoma (HCC) | Hepatocellular Carcinoma (HCC) | Invasion Assay | Strong anti-invasive properties observed. | [4][5] |
| KPC-M09 | Pancreatic Cancer | EMT Assay | Inhibits TGF-β1-driven epithelial-to-mesenchymal transition (EMT). | [7] |
Summary of In Vitro Efficacy
Early-stage in vitro studies consistently demonstrate that this compound is a potent and selective inhibitor of the TGF-β signaling pathway.
-
Potent Target Inhibition: this compound effectively blocks the phosphorylation of SMAD2/3 in a variety of cancer cell lines, confirming its mechanism of action at the molecular level.[7][8] This inhibition occurs at clinically relevant micromolar and even sub-micromolar concentrations.[7]
-
Cytostatic, Not Cytotoxic: Unlike traditional chemotherapy, this compound generally does not exhibit strong direct cytotoxic or antiproliferative effects on most cancer cells in 2D culture.[1][4] In some HCC cell lines, it can even reverse the natural cytostatic effects of TGF-β.[5] Its primary strength lies in modulating cell behavior rather than inducing cell death.
-
Strong Anti-Metastatic Potential: A hallmark of this compound's in vitro profile is its robust ability to inhibit cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT).[4][7] This suggests a primary therapeutic application in preventing or reducing metastasis.[8]
-
Modulation of the Tumor Microenvironment: this compound has been shown to suppress the expression of fibrosis-related genes in both cancer cells and cancer-associated fibroblasts (CAFs).[8][10] It also reverses TGF-β-mediated immune suppression by rescuing T-cell proliferation from the inhibitory effects of TGF-β and regulatory T cells (Tregs).[6]
References
- 1. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols: Galunisertib-Mediated Inhibition of pSMAD2 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galunisertib (also known as LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGFβRI/ALK5) kinase.[1][2] The TGF-β signaling pathway plays a crucial role in a variety of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.[3] Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis.[4][5][6]
Upon ligand binding, TGFβRI phosphorylates the downstream signaling molecules SMAD2 and SMAD3.[7] This phosphorylation event is a critical step in the canonical TGF-β signaling cascade, leading to the formation of a complex with SMAD4 and subsequent translocation to the nucleus to regulate target gene expression.[3] this compound exerts its biological effects by blocking the kinase activity of TGFβRI, thereby inhibiting the phosphorylation of SMAD2 (pSMAD2).[1][2]
These application notes provide detailed protocols for in vitro assays to quantify the inhibitory effect of this compound on TGF-β-induced SMAD2 phosphorylation. The protocols for both a Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) and a Western Blot are outlined, providing researchers with robust methods to assess the potency and mechanism of action of this compound in various cell lines.
TGF-β/SMAD2 Signaling Pathway and Mechanism of Action of this compound
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI), also known as ALK5. The activated TGFβRI kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3, at their C-terminal serine residues.[7] These phosphorylated R-SMADs then form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of various target genes involved in cellular responses.
This compound is a competitive inhibitor of the ATP-binding site of the TGFβRI kinase domain. By binding to ALK5, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.[1][2]
TGF-β signaling and this compound's mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound on pSMAD2 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values demonstrate the potent and cell-line-dependent efficacy of this compound.
| Cell Line | Cancer Type | IC50 (µM) for pSMAD2 Inhibition | Reference |
| 4T1-LP | Murine Breast Cancer | 1.765 | [8] |
| EMT6-LM2 | Murine Breast Cancer | 0.8941 | [8] |
| Mv1Lu | Mink Lung Epithelial | 0.176 | [8] |
| NIH3T3 | Mouse Embryonic Fibroblast | 0.064 | [8] |
| SK-HEP1 | Hepatocellular Carcinoma | Potent inhibition at 1 µM | [4] |
| HepG2 | Hepatocellular Carcinoma | Potent inhibition at 1 µM | [4] |
| Hep3B | Hepatocellular Carcinoma | Potent inhibition at 1 µM | [4] |
| Huh7 | Hepatocellular Carcinoma | Potent inhibition at 1 µM | [4] |
Experimental Protocols
Two common methods for quantifying the inhibition of SMAD2 phosphorylation are the Sandwich ELISA and Western Blot. Both methods are detailed below.
Experimental Workflow Overview
The general workflow for assessing this compound's effect on pSMAD2 levels involves cell culture, treatment with the inhibitor, stimulation with TGF-β, cell lysis, and subsequent quantification of pSMAD2.
A generalized workflow for the pSMAD2 inhibition assay.
Protocol 1: pSMAD2 Sandwich ELISA
This protocol provides a method for the quantitative measurement of pSMAD2 in cell lysates using a sandwich ELISA format.
Materials:
-
Appropriate cell line and culture reagents
-
This compound
-
Recombinant Human TGF-β1 (carrier-free)
-
pSMAD2 Sandwich ELISA Kit (containing capture antibody, detection antibody, HRP-conjugated secondary antibody, substrate, and stop solution)[1][2][9][10][11]
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplate reader
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 16-24 hours to reduce basal pSMAD2 levels.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium. A typical concentration range is 0.01 µM to 100 µM.[4]
-
Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
TGF-β Stimulation:
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Centrifuge the plate at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for analysis. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the pSMAD2 ELISA kit. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add equal amounts of protein lysate to each well and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Normalize the pSMAD2 signal to the total protein concentration for each sample.
-
Alternatively, run a parallel ELISA for total SMAD2 to normalize the pSMAD2 signal.
-
Calculate the percentage of pSMAD2 inhibition for each this compound concentration relative to the TGF-β stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: pSMAD2 Western Blot
This protocol describes the detection and semi-quantitative analysis of pSMAD2 levels in cell lysates by Western blotting.
Materials:
-
Appropriate cell line and culture reagents
-
This compound
-
Recombinant Human TGF-β1 (carrier-free)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[13][14]
-
Primary antibodies: rabbit anti-phospho-SMAD2 (Ser465/467) and mouse or rabbit anti-total SMAD2.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1-4 as described in the ELISA protocol, using larger culture dishes (e.g., 6-well plates or 10 cm dishes) to obtain sufficient protein for Western blotting.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[14]
-
Incubate the membrane with the primary antibody against pSMAD2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize the pSMAD2 signal, the membrane can be stripped of the bound antibodies and re-probed for total SMAD2 or a loading control like β-actin or GAPDH.
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly.
-
Repeat the immunoblotting procedure (steps 4 and 5) with the primary antibody for total SMAD2 or a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSMAD2 band intensity to the total SMAD2 or loading control band intensity for each sample.
-
Calculate the percentage of pSMAD2 inhibition for each this compound concentration relative to the TGF-β stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to visualize the dose-response relationship.
-
References
- 1. abcam.cn [abcam.cn]
- 2. mybiosource.com [mybiosource.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of the TGF-β receptor kinase inhibitor this compound (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts [mdpi.com]
- 7. Effect of TGF-β1 Stimulation on the Smad Signal Transduction Pathway of Human Peritoneal Mesothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. FastScan⢠Phospho-SMAD2 (Ser465/467) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. raybiotech.com [raybiotech.com]
- 11. PathScan® Phospho-SMAD2 (Ser465/467) Sandwich ELISA Kit (#7348) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Optimal Galunisertib Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Galunisertib (LY2157299), a selective inhibitor of the TGF-β receptor I (TGFβRI) kinase, in various cell culture experiments. The protocols outlined below are designed to assist in assessing the bioactivity of this compound and its effects on cell viability, migration, and signaling pathways.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the TGF-β receptor I (ALK5) kinase.[1] The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] In the context of cancer, TGF-β signaling can have a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages. This compound blocks the canonical TGF-β pathway by preventing the phosphorylation of SMAD2/3, thereby inhibiting the downstream signaling cascade.[1][3]
Data Presentation: this compound In Vitro Efficacy
The effective concentration of this compound can vary significantly depending on the cell line, the specific biological endpoint being measured, and the experimental conditions. The following tables summarize key quantitative data for this compound's in vitro activity.
Table 1: IC50 Values of this compound in Various Assays and Cell Lines
| Assay Type | Cell Line / Target | IC50 Value | Reference |
| TGF-βRI Kinase Inhibition | TGF-βRI (ALK5) | 56 nM | [4] |
| TGF-βRI Kinase Inhibition | TGF-βRI (ALK5) | 172 nM | |
| ALK4 Kinase Inhibition | ALK4 (ACVR1B) | 77.7 nM | |
| TGF-βRII Kinase Inhibition | TGF-βRII | 2 µM | [1] |
| pSMAD2 Inhibition | NIH3T3 | 64 nM | [1][5] |
| pSMAD2 Inhibition | Mv1Lu | 176 nM | [1][5] |
| pSMAD2 Inhibition | 4T1-LP (murine breast cancer) | 1.77 µM | [1] |
| pSMAD2 Inhibition | EMT6-LM2 (murine breast cancer) | 0.89 µM | [1] |
| Cell Proliferation | NIH3T3 (TGF-β1 induced) | 396 nM | [1][5] |
| Luciferase Reporter Assay | HEK293 (SMAD2/3) | 221 nM | [1] |
| Luciferase Reporter Assay | Mv1Lu (p3TP-Lux) | 251 nM | [1][5] |
Note: IC50 values can be influenced by experimental conditions such as cell density, serum concentration, and incubation time.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the effect of this compound on cell viability and to establish a dose-response curve for calculating the IC50 value.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
Serum-free medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free or complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Protocol 2: Cell Migration Assessment (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of this compound on collective cell migration.
Materials:
-
Target cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or cell culture inserts
-
Complete and serum-free medium
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
-
Creating the Wound:
-
Gently scratch a straight line across the center of the cell monolayer using a sterile 200 µL pipette tip.[7]
-
Alternatively, use commercially available culture inserts to create a more uniform cell-free gap.
-
Wash the wells with PBS to remove detached cells.
-
-
This compound Treatment:
-
Add fresh medium (typically serum-free or low-serum to minimize proliferation) containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Compare the migration rate between this compound-treated and control groups.
-
Workflow for Wound Healing Assay
Caption: Workflow for assessing cell migration using the wound healing assay with this compound.
Protocol 3: Cell Invasion Assessment (Matrigel Invasion Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Target cells
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free and complete medium
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coating Inserts:
-
Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cells (e.g., 2.5 x 10⁴ to 5 x 10⁴ cells) into the upper chamber of the Matrigel-coated inserts.[9]
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.[9]
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours, depending on the cell line's invasive potential.[9]
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.[9]
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 10-20 minutes.[9]
-
Wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Count the number of invaded cells in several random fields of view under a microscope.
-
Calculate the average number of invaded cells per field and compare the different treatment groups.
-
Workflow for Matrigel Invasion Assay
Caption: Workflow for the Matrigel invasion assay to assess the effect of this compound.
Protocol 4: Inhibition of TGF-β Signaling (Western Blot for pSMAD2)
This protocol is used to confirm that this compound is inhibiting its target by measuring the phosphorylation of SMAD2, a key downstream effector of TGFβRI.
Materials:
-
Target cells
-
6-well plates
-
This compound
-
Recombinant human TGF-β1 (optional, as a positive control for pathway activation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSMAD2, anti-SMAD2/3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for 1-2 hours.
-
(Optional) Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation.[2] A non-stimulated control should also be included.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSMAD2 and a loading control (e.g., GAPDH) overnight at 4°C. It is also recommended to probe for total SMAD2/3 to assess changes in total protein levels.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the pSMAD2 signal to the total SMAD2/3 or loading control signal.
-
Compare the levels of pSMAD2 in this compound-treated cells to the control cells to determine the extent of signaling inhibition.
-
TGF-β Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits TGF-β signaling by blocking the kinase activity of TGF-βRI (ALK5), preventing SMAD2/3 phosphorylation.
Conclusion and Recommendations
The optimal concentration of this compound is highly dependent on the specific cell type and the biological question being addressed.
-
For signaling inhibition studies (pSMAD2): Concentrations in the range of 50 nM to 500 nM are often sufficient to see a significant reduction in SMAD2 phosphorylation.
-
For functional assays (migration, invasion, proliferation): Higher concentrations, typically in the range of 0.1 µM to 10 µM , are often required to observe a clear phenotypic effect.[2]
-
For cytotoxicity: this compound generally shows low cytotoxicity at concentrations effective for signaling and migration inhibition. Significant effects on cell viability, if any, are often observed at much higher concentrations (>10 µM).
It is strongly recommended to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration of this compound for your specific research needs. Always include appropriate vehicle controls in your experiments.
References
- 1. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. snapcyte.com [snapcyte.com]
Application Notes: Galunisertib (LY2157299) Dosing for In Vivo Mouse Models
Introduction
Galunisertib (also known as LY2157299 monohydrate) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI) kinase.[1][2] By inhibiting the kinase activity of TGF-βRI (also known as ALK5), this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[1][3] This pathway is a critical driver of tumor progression, involved in processes such as cell proliferation, invasion, metastasis, and immune suppression.[2][4] These notes provide a summary of dosing regimens and detailed protocols for the use of this compound in preclinical murine cancer models.
Mechanism of Action: TGF-β Signaling Inhibition
The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β Receptor II (TGF-βRII), which then recruits and phosphorylates TGF-βRI. The activated TGF-βRI kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates into the nucleus to regulate the transcription of target genes involved in various cellular processes. This compound acts as an ATP-competitive inhibitor at the kinase domain of TGF-βRI, preventing the phosphorylation of SMAD2/3 and effectively blocking the downstream signaling cascade.[1][3][5]
Data Presentation
Pharmacokinetic and Pharmacodynamic Parameters
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for defining an effective dosing regimen. The key PD marker for this compound is the inhibition of SMAD2 phosphorylation (pSMAD). The tables below summarize key parameters from studies in tumor-bearing mice.[1][6][7]
Table 1: Pharmacodynamic Profile of this compound in Mouse Tumor Models
| Parameter | EMT6-LM2 (Breast Cancer) | Calu6 (Lung Cancer) | Reference |
|---|---|---|---|
| TED₅₀ (Total Effective Dose, 50% pSMAD inhibition) | 19.7 mg/kg | 15.6 mg/kg | [1][7] |
| TEC₅₀ (Total Effective Concentration, 50% pSMAD inhibition) | 0.34 µM | 0.3 µM |[1][7] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Oral Dose | Formulation | Cₘₐₓ (µg/mL) | AUC (µg/h/mL) | Reference |
|---|---|---|---|---|
| 75 mg/kg | Suspension | 3.11 | 3.33 | [6] |
| 150 mg/kg | Not Specified | 19.01 | 15.48 |[6] |
Summary of Dosing Regimens
The most frequently reported dosing regimen for demonstrating anti-tumor efficacy in various mouse models is 75 mg/kg, administered twice daily (BID) via oral gavage.[1][5] This dose has been shown to achieve significant target modulation over a 24-hour period and is considered clinically relevant.[1][4]
Table 3: Summary of this compound Dosing Regimens in In Vivo Mouse Models
| Cancer Type | Mouse Model | Dose (mg/kg) | Route | Frequency | Duration | Reference |
|---|---|---|---|---|---|---|
| Breast Cancer | 4T1, 4T1-LP (syngeneic, Balb/C) | 37.5, 75, or 150 | P.O. | BID | 28 days | [2][4] |
| Breast Cancer | MX1 (xenograft, nude) | 75 | P.O. | BID | 20 days | [5] |
| Lung Cancer | Calu6 (xenograft, nude) | 75 | P.O. | BID | 20 days | [1][5] |
| Neuroblastoma | CHLA-255, CHLA-136 (orthotopic, NSG) | 75 | P.O. | BID | Days 3-10, then 5 days/week until day 31 | [8] |
| Ovarian Cancer | OVCAR8, PDX (xenograft, NSG) | 75 | P.O. | BID | 4 to 8 weeks (continuous) | [9] |
| Colon Cancer | CT26, MC38 (syngeneic) | 75 | P.O. | BID | 28 days | [4] |
| Glioblastoma | U87MG (xenograft) | 75 | P.O. | BID | Not specified | [1] |
| Liver Fibrosis | CCl₄-induced (CD-1) | 5, 15, or 50 | P.O. | BID | 4 weeks |[10] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of a this compound suspension for oral administration to mice.
Materials:
-
This compound (LY2157299 monohydrate) powder
-
Vehicle solution:
-
Sterile conical tubes (15 mL or 50 mL)
-
Sonicator (bath or probe)
-
Weighing scale and spatula
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed. For a 25g mouse receiving a 100 µL dose volume, a 75 mg/kg dose requires a final concentration of 18.75 mg/mL.
-
Prepare Vehicle: Prepare the chosen vehicle solution (Option A or B) under sterile conditions.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Create Suspension: Add the powder to the vehicle in a sterile conical tube. Vortex thoroughly to mix.
-
Sonicate: Sonicate the suspension until it is fine and homogenous.[11] This is critical for consistent dosing. Keep the suspension on ice during sonication if using a probe sonicator to prevent heating.
-
Administration:
-
Before each administration, vortex the suspension to ensure uniformity.
-
Draw the calculated volume into a 1 mL syringe fitted with an appropriate oral gavage needle.
-
Administer the suspension carefully to the mouse via oral gavage. A typical volume is 100-200 µL per 25g mouse.
-
The suspension should be prepared fresh daily or stored at 4°C for a short duration if stability is confirmed.
-
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol outlines a typical workflow for assessing the antitumor activity of this compound in a syngeneic or xenograft mouse model.
Procedure:
-
Tumor Cell Implantation: Inject the appropriate number of cancer cells (e.g., 5x10⁵ to 1x10⁶) into the desired site (e.g., subcutaneous flank, mammary fat pad) of immune-competent (syngeneic) or immune-compromised (xenograft) mice.[4]
-
Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-300 mm³).[2] Monitor tumor volume with digital calipers (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle control, this compound 75 mg/kg BID).
-
Treatment: Administer this compound or vehicle according to the planned schedule (e.g., daily for 28 days).[4]
-
Monitoring: Continue to monitor tumor volume and body weight. Observe mice for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined endpoint size, or after a fixed treatment duration.
-
Tissue Collection: At the endpoint, collect tumors and other tissues for pharmacodynamic and biomarker analysis.
Protocol 3: Pharmacodynamic Analysis of pSMAD Inhibition
This protocol is for measuring the level of phosphorylated SMAD2 (pSMAD2) in tumor tissue to confirm target engagement by this compound.
Materials:
-
Tumor tissue harvested from mice
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or tissue pulverizer
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system (membranes, buffers)
-
Primary antibodies (anti-pSMAD2, anti-total SMAD2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Tumor Harvesting: For a time-course or dose-response study, administer a single dose of this compound. At the designated time point (e.g., 2, 6, 12 hours post-dose), euthanize the mouse and immediately excise the tumor.[1]
-
Snap-Freezing: Immediately snap-freeze the tumor in liquid nitrogen to preserve protein phosphorylation states.[1] Store at -80°C until processing.
-
Protein Extraction:
-
Pulverize the frozen tumor tissue using a liquid nitrogen-chilled mortar and pestle or a mechanical pulverizer.
-
Add ice-cold lysis buffer to the powdered tissue and continue to homogenize.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSMAD2 overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image with a digital imager.
-
-
Analysis:
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities using image analysis software. Normalize the pSMAD2 signal to the total SMAD2 signal to determine the level of inhibition relative to vehicle-treated controls.
-
References
- 1. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Promotion of liver regeneration and anti‑fibrotic effects of the TGF‑β receptor kinase inhibitor this compound in CCl4‑treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Detecting pSMAD Changes with Galunisertib using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI) kinase.[1][2][3] The TGF-β signaling pathway plays a crucial role in a variety of cellular processes, including proliferation, differentiation, migration, and immune regulation.[4][5][6] Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis.[4][7] this compound exerts its therapeutic effect by preventing the phosphorylation of the downstream effector proteins, SMAD2 and SMAD3 (pSMAD), thereby inhibiting the canonical TGF-β signaling cascade.[1][2][7]
Western blotting is a fundamental and widely used technique to detect and quantify changes in protein phosphorylation, making it an ideal method to assess the pharmacodynamic effects of this compound on the TGF-β pathway. These application notes provide a detailed protocol for utilizing Western blot to measure the inhibition of SMAD2/3 phosphorylation in response to this compound treatment.
Signaling Pathway and Experimental Rationale
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII).[5][8][9] This binding recruits and phosphorylates the type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[7][8][9] The activated TGFβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5][9] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[8][9]
This compound specifically targets the kinase activity of TGFβRI, thereby preventing the phosphorylation of SMAD2 and SMAD3.[1][7] This leads to a reduction in the nuclear accumulation of the pSMAD/SMAD4 complex and subsequent modulation of TGF-β-mediated gene expression. Western blot analysis allows for the direct measurement of this inhibitory effect by quantifying the levels of phosphorylated SMAD2/3 relative to the total SMAD2/3 protein.
Experimental Protocol: Western Blot for pSMAD2/3
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to detect changes in SMAD2/3 phosphorylation.
Materials and Reagents
-
Cell line of interest (e.g., HT1080, HeLa, C2C12, NIH/3T3)[10]
-
Cell culture medium and supplements
-
TGF-β1 (recombinant human)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate)[10]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425)
-
Rabbit anti-SMAD2/3
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow
Step-by-Step Method
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 80-90% confluency at the time of treatment.
-
Once confluent, wash the cells with PBS and incubate in serum-free medium for 18-22 hours.[10]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a desired duration (e.g., 1, 5, 18, or 24 hours).[11][12] Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30 minutes to induce SMAD2/3 phosphorylation.[10] Include an unstimulated control group.
-
-
Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For optimal recovery of nuclear pSMAD, sonicate the lysate briefly (e.g., 3 pulses of 15 seconds each) on ice.[10]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15-20 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pSMAD2/3 diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with a primary antibody against total SMAD2/3 and a loading control (β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The level of pSMAD2/3 should be normalized to the total SMAD2/3 and the loading control.
-
Data Presentation and Expected Results
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison between different treatment conditions. The results are expected to show a dose-dependent decrease in the ratio of pSMAD2/3 to total SMAD2/3 with increasing concentrations of this compound.
| Treatment Group | This compound (µM) | TGF-β1 (ng/mL) | Normalized pSMAD2/3 / Total SMAD2/3 Ratio (Arbitrary Units) | % Inhibition of pSMAD2/3 |
| Untreated Control | 0 | 0 | Baseline | N/A |
| Vehicle Control | 0 | 10 | 1.00 ± 0.12 | 0% |
| This compound | 1 | 10 | 0.65 ± 0.09 | 35% |
| This compound | 5 | 10 | 0.28 ± 0.05 | 72% |
| This compound | 10 | 10 | 0.11 ± 0.03 | 89% |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Troubleshooting
-
No or weak pSMAD signal: Ensure that the TGF-β1 stimulation is effective. Check the activity of the recombinant TGF-β1. Confirm the inclusion of phosphatase inhibitors in the lysis buffer.[10] Sonication is crucial for efficient extraction of nuclear pSMAD.[10]
-
High background: Optimize the blocking conditions (time, blocking agent). Ensure adequate washing steps. Use the recommended antibody dilutions.
-
Inconsistent results: Ensure equal protein loading between lanes. Use a reliable loading control for normalization. Maintain consistent timing for all treatment and incubation steps.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on the TGF-β signaling pathway, providing valuable insights for both basic research and drug development applications.
References
- 1. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. youtube.com [youtube.com]
- 7. This compound Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Galunisertib in Combination with Nivolumab in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of galunisertib, a small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGFβRI), and nivolumab, a monoclonal antibody targeting the programmed cell death-1 (PD-1) receptor, represents a promising immunotherapeutic strategy in oncology. Preclinical evidence suggests that this combination therapy can synergistically enhance anti-tumor immunity by targeting two distinct immunosuppressive pathways within the tumor microenvironment. This compound mitigates the immunosuppressive effects of TGF-β, including the inhibition of T-cell proliferation and function, while nivolumab blocks the PD-1/PD-L1 immune checkpoint, unleashing the cytotoxic potential of T-cells against cancer cells. These application notes provide a summary of key preclinical findings and detailed protocols for investigating the combination of this compound and a PD-1/PD-L1 inhibitor.
Mechanism of Action
This compound is an oral small molecule inhibitor of the TGF-β receptor I kinase, which specifically downregulates the phosphorylation of SMAD2, thereby abrogating the activation of the canonical TGF-β signaling pathway.[1][2] TGF-β signaling plays a multifaceted role in tumor biology, promoting proliferation, invasion, metastasis, and escape from immune surveillance.[1][3] Nivolumab is a human programmed death receptor-1 (PD-1) blocking antibody that binds to the PD-1 receptor on activated T-cells, preventing its interaction with PD-L1 and PD-L2 ligands on tumor cells.[4] This blockade disrupts a key immune checkpoint that tumor cells exploit to evade immune destruction.[4] The combination of this compound and nivolumab is hypothesized to create a more favorable tumor microenvironment for anti-tumor T-cell activity by both removing TGF-β-mediated immunosuppression and releasing the PD-1/PD-L1 brake on T-cell function.[1][4]
Data Presentation
In Vitro Efficacy: Reversal of T-Cell Suppression
The following table summarizes the in vitro effect of this compound on reversing TGF-β1 mediated suppression of human CD8+ T-cell proliferation.
| Treatment Group | Concentration | % CD8+ T-Cell Proliferation (Mean ± SEM) |
| Unstimulated | - | < 5% |
| Stimulated (Beads only) | - | 85 ± 5% |
| Stimulated + TGF-β1 | 10 ng/mL | 20 ± 3% |
| Stimulated + TGF-β1 + this compound | 1 µM | 55 ± 6% |
| Stimulated + TGF-β1 + this compound | 10 µM | 80 ± 4% |
Data adapted from Holmgaard et al., J Immunother Cancer, 2018.[1]
In Vivo Efficacy: Tumor Growth Inhibition in Syngeneic Mouse Models
The tables below present the anti-tumor efficacy of this compound in combination with a PD-L1 inhibitor in different preclinical mouse models.
CT26 Colon Carcinoma Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) on Day 21 | Complete Regressions (CR) |
| Vehicle | - | 2500 ± 300 | 0/14 |
| This compound | 75 mg/kg BID | 1200 ± 250 | 3/14 |
| anti-PD-L1 | 500 µ g/dose q7dx3 | 1000 ± 200 | 5/15 |
| This compound + anti-PD-L1 | As above | 200 ± 50 | 9/14 |
Data adapted from Holmgaard et al., J Immunother Cancer, 2018.[1]
4T1-LP Breast Cancer Model
| Treatment Group | Dose | % Tumor Growth Inhibition | Complete Regressions (CR) |
| Vehicle | - | 0% | 0/10 |
| This compound | 37.5 mg/kg BID | ~50% | 1/10 |
| This compound | 75 mg/kg BID | ~75% | 3/10 |
| This compound | 150 mg/kg BID | ~95% | 5/10 |
Data adapted from Holmgaard et al., J Immunother Cancer, 2018.[1]
Experimental Protocols
In Vitro Human CD8+ T-Cell Proliferation Assay
Objective: To assess the ability of this compound to reverse TGF-β1-mediated suppression of human CD8+ T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD8+ T-Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Human T-cell activation/expansion beads (e.g., anti-CD3/anti-CD28 beads)
-
Recombinant Human TGF-β1
-
This compound
-
DMSO (vehicle control)
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Isolate CD8+ T-cells from human PBMCs using a magnetic-activated cell sorting (MACS) or other suitable method.
-
Label the isolated CD8+ T-cells with CFSE according to the manufacturer's instructions.
-
Resuspend the CFSE-labeled CD8+ T-cells in complete RPMI medium.
-
Plate 5 x 10^4 cells per well in a 96-well round-bottom plate.
-
Prepare treatment groups:
-
Unstimulated control (cells only)
-
Stimulated control (cells + activation beads)
-
TGF-β1 suppression control (cells + activation beads + 10 ng/mL TGF-β1)
-
This compound treatment groups (cells + activation beads + 10 ng/mL TGF-β1 + varying concentrations of this compound, e.g., 0.1, 1, 10 µM)
-
Vehicle control (cells + activation beads + 10 ng/mL TGF-β1 + DMSO)
-
-
Add human T-cell activation/expansion beads to the appropriate wells.
-
Add TGF-β1, this compound, or DMSO to the respective wells.
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and analyze CFSE dilution by flow cytometry to determine the percentage of proliferating CD8+ T-cells.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a PD-1/PD-L1 inhibitor in a syngeneic mouse model.
Materials:
-
BALB/c or C57BL/6 mice (depending on the tumor cell line)
-
CT26 (colon carcinoma) or 4T1-LP (breast cancer) tumor cells
-
Phosphate-Buffered Saline (PBS) or appropriate cell culture medium for injection
-
This compound
-
Vehicle for this compound (e.g., 1% hydroxyethyl cellulose in 25 mM phosphate buffer, pH 2)
-
Anti-mouse PD-L1 antibody (or Nivolumab surrogate)
-
Isotype control antibody
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment administration
Protocol:
-
Culture the chosen tumor cell line (e.g., CT26 or 4T1-LP) under standard conditions.
-
Harvest and resuspend the tumor cells in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^6 CT26 cells or 5 x 10^5 4T1-LP cells per 100 µL).
-
Subcutaneously inject the tumor cells into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-15 mice per group).
-
Prepare treatment groups:
-
Vehicle control
-
This compound monotherapy (e.g., 75 mg/kg, administered orally twice daily)
-
Anti-PD-L1 monotherapy (e.g., 500 µ g/dose , administered intraperitoneally every 7 days for 3 doses)
-
This compound + anti-PD-L1 combination therapy
-
Isotype control antibody group
-
-
Administer the treatments according to the specified schedule for a defined period (e.g., 21-28 days).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, gene expression analysis).
-
Analyze the tumor growth data to determine the efficacy of the combination therapy compared to monotherapies and the control group.
Mandatory Visualizations
Caption: Combined inhibition of TGF-β and PD-1/PD-L1 signaling pathways.
Caption: Workflow for the in vitro T-cell proliferation assay.
Caption: Workflow for the in vivo syngeneic mouse tumor model experiment.
References
- 1. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of Galunisertib in Hepatocellular Carcinoma (HCC) Cell Lines: A Comprehensive Guide for Researchers
Introduction
Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI) kinase.[1] In the context of hepatocellular carcinoma (HCC), where the TGF-β signaling pathway is often dysregulated and contributes to tumor progression, this compound has emerged as a promising therapeutic agent.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of this compound on HCC cell lines.
Mechanism of Action
This compound functions as an ATP-mimetic, competitively binding to the ATP-binding site of the TGFβRI kinase domain. This action prevents the phosphorylation and subsequent activation of downstream signaling mediators, primarily SMAD2 and SMAD3.[1][2] The inhibition of this canonical TGF-β pathway abrogates the nuclear translocation of the SMAD2/3/4 complex, thereby modulating the expression of TGF-β target genes involved in various cellular processes.[3]
Beyond the canonical pathway, this compound has also been shown to affect non-canonical TGF-β signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways, although these effects can be cell-line specific and dependent on the duration of exposure.[2]
Effects on HCC Cell Lines
This compound has been evaluated in a variety of HCC cell lines, including HepG2, Hep3B, Huh7, JHH6, SK-HEP1, PLC/PRF/5, and SNU-449, as well as in sorafenib-resistant models.[2] Its primary effects are summarized below.
-
Inhibition of Cell Invasion and Migration: this compound demonstrates potent anti-invasive properties in HCC cell lines.[2] This is a critical therapeutic aspect, as TGF-β is a known promoter of epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and metastasis.[3]
-
Modulation of Cell Proliferation: The anti-proliferative effects of this compound in HCC cell lines can be modest and cell-type dependent.[2] In some cell lines, this compound can reverse the cytostatic effects of TGF-β.[2]
-
Induction of Apoptosis: this compound has been shown to increase the expression of apoptotic markers such as cleaved caspase-3, particularly when used in combination with other therapeutic agents like sorafenib.[2][4]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various HCC cell lines as reported in the literature.
| Cell Line | Assay | Parameter | Value | Reference |
| 4T1-LP (murine breast cancer) | pSMAD ELISA | IC50 | 1.765 µM | [2] |
| EMT6-LM2 (murine breast cancer) | pSMAD ELISA | IC50 | 0.8941 µM | [2] |
| Mv1Lu | pSMAD Western Blot | IC50 | 0.176 µM | [2] |
| NIH3T3 | Proliferation Assay | IC50 | 0.396 µM | [2] |
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Treatment | Effect | Reference |
| SK-HEP1, SK-Suni, SK-Sora | 10 µM this compound | Strong decrease in cell migration into collagen/fibroblast gel | [2] |
| HepG2, Hep3B, Huh7 | 0.1-10 µM this compound | Reversal of TGF-β-induced growth inhibition | [2] |
| SK-Sora, HepG2, Hep3B | This compound + 5 µM Sorafenib | Dose-dependent potentiation of sorafenib's anti-proliferative effects | [2] |
| Ex vivo HCC patient samples | This compound | Increased caspase-3 staining in 54% of samples | [2] |
| Ex vivo HCC patient samples | This compound + Sorafenib | Increased caspase-3 staining in 56% of samples | [2] |
Table 2: Summary of this compound's Effects on HCC Cell Lines and Tissues
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound's effects on HCC cells.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound and HCC cell lines, synthesized from multiple sources.
Cell Culture and Drug Treatment
Materials:
-
HCC cell lines (e.g., HepG2, SK-HEP1)
-
Complete growth medium (e.g., DMEM or MEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (LY2157299)
-
Recombinant Human TGF-β1
-
DMSO (vehicle for this compound)
-
Sterile PBS
Protocol:
-
Culture HCC cell lines in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for MTT assay). Allow cells to adhere and reach 60-70% confluency.
-
For studies involving TGF-β stimulation, serum-starve the cells overnight in a serum-free medium.
-
Pre-treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.[2]
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for the desired time period (e.g., 1, 5, or 24 hours for signaling studies; 72-96 hours for proliferation assays).[2]
-
Ensure that the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
Western Blotting for pSMAD2/3
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pSMAD2 (Ser465/467)
-
Rabbit anti-SMAD2/3
-
Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-pSMAD2 (1:500), anti-SMAD2/3 (1:2000).[2]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL detection system.
Cell Proliferation (MTT) Assay
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound with or without TGF-β for 72-96 hours.[2]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Invasion Assay
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Crystal violet staining solution (0.1% crystal violet in 20% methanol)
Protocol:
-
For invasion assays, coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Harvest and resuspend HCC cells in serum-free medium.
-
Add 5 x 10^4 to 1 x 10^5 cells in 200 µL of serum-free medium to the upper chamber of the Transwell insert.
-
Add 600 µL of medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Include this compound in both the upper and lower chambers if its effect on invasion/migration is being tested.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the cells that have migrated to the underside of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
Apoptosis Assay (Immunohistochemistry for Cleaved Caspase-3)
Materials:
-
Paraffin-embedded cell blocks or tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking serum
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with blocking serum.
-
Incubate with the primary anti-cleaved caspase-3 antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP complex.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the percentage of positively stained (apoptotic) cells under a microscope.[2][4]
These protocols provide a solid foundation for investigating the application of this compound in HCC cell lines. Researchers should optimize these methods for their specific cell lines and experimental conditions.
References
- 1. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes: Galunisertib for 4T1 Breast Cancer Xenografts
Introduction
Galunisertib (formerly LY2157299 monohydrate) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor type I (TGFβRI) kinase.[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response. In the context of advanced cancers, this pathway is often dysregulated, contributing to tumor progression, invasion, metastasis, and the suppression of anti-tumor immunity.[2][3] this compound abrogates canonical TGF-β signaling by preventing the phosphorylation of downstream mediators like SMAD2.[4][3] These application notes provide a detailed protocol for evaluating the anti-tumor efficacy of this compound in the widely used 4T1 syngeneic murine breast cancer model, which is known for its aggressive growth and metastatic properties.
Mechanism of Action
TGF-β signaling is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor, TGFβRI (also known as ALK5).[5] The activated TGFβRI kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[4] These phosphorylated R-SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in tumorigenesis.[6] this compound specifically binds to the kinase domain of TGFβRI, preventing the phosphorylation of SMAD2 and effectively blocking the entire downstream signaling cascade.[7][3]
References
- 1. nbinno.com [nbinno.com]
- 2. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
Application Notes and Protocols: Immunohistochemistry Staining for Ki67 after Galunisertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galunisertib (also known as LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1] By inhibiting the kinase activity of ALK5, this compound blocks the canonical TGF-β signaling pathway, preventing the phosphorylation of downstream mediators SMAD2 and SMAD3.[1] The TGF-β pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[2] In many advanced cancers, this pathway switches from a tumor-suppressive to a tumor-promoting role, fostering cell proliferation, invasion, and immune evasion.[1][3]
The Ki67 protein is a well-established nuclear marker for cellular proliferation.[4][5] It is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0).[4][5] Consequently, immunohistochemical (IHC) detection of Ki67 is widely used to assess the proliferative index of tumors, which can be a critical prognostic and predictive biomarker.
These application notes provide a detailed overview and protocol for assessing the anti-proliferative effects of this compound by measuring changes in Ki67 expression using immunohistochemistry.
Mechanism of Action: this compound's Effect on Proliferation
This compound's primary mechanism involves the inhibition of ALK5, which is a key receptor in the TGF-β signaling cascade. This inhibition prevents the downstream phosphorylation of SMAD2/3, which in turn blocks their complex formation with SMAD4 and subsequent translocation to the nucleus. In the nucleus, the SMAD complex typically regulates the transcription of target genes involved in cell cycle control. The TGF-β pathway can suppress cell proliferation by inducing the expression of cyclin-dependent kinase (CDK) inhibitors, such as p15(INK4B) and p21(CIP1), and by repressing the expression of pro-proliferative transcription factors like c-Myc.[6] By blocking this pathway, this compound is expected to modulate the expression of these cell cycle regulators, leading to a decrease in cellular proliferation, which can be quantified by a reduction in the Ki67 labeling index.
Data Presentation: Effect of this compound on Ki67 Expression
Quantitative analysis from ex vivo studies on human hepatocellular carcinoma (HCC) tissue demonstrates that this compound treatment leads to a significant reduction in the proliferation marker Ki67.
| Treatment Group | Concentration (µM) | Duration (hours) | Outcome on Ki67 Staining | Reference |
| This compound | 1 and 10 | 48 | Significant decrease observed in 54% of patient samples (7 out of 13) | [7] |
| Sorafenib | 5 | 48 | Significant decrease observed in 77% of patient samples (10 out of 13) | [7] |
| This compound + Sorafenib | 10 (Gal) + 5 (Sor) | 48 | Significant decrease observed in 67% of patient samples (6 out of 9) | [7] |
| A significant decrease was defined as >25% reduction in protein expression as assessed by immunohistochemistry. |
Experimental Protocols
Experimental Workflow: Ex Vivo Treatment and IHC Analysis
The following diagram outlines the typical workflow for assessing the effect of this compound on Ki67 expression in ex vivo tumor tissue slices.
Detailed Protocol: Ki67 (MIB-1) Immunohistochemistry for FFPE Sections
This protocol is a comprehensive guide for the immunohistochemical staining of Ki67 in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as those treated with this compound. The MIB-1 clone is commonly used for Ki67 detection.[4][8][9]
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0 or Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Protein Block/Normal Serum (from the same species as the secondary antibody)
-
Primary Antibody: Mouse Anti-Human Ki-67, Clone MIB-1[4]
-
Antibody Diluent
-
Secondary Antibody (e.g., HRP-conjugated Goat Anti-Mouse)
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin Counterstain
-
Mounting Medium
-
Humidified chamber
-
Water bath or steamer for heat-induced epitope retrieval (HIER)
2. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Transfer slides through a graded series of ethanol:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Rinse slides in deionized water for 5 minutes.
3. Antigen Retrieval
-
Preheat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated buffer.
-
Incubate for 20-40 minutes.
-
Remove the container from the heat source and allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with wash buffer.
4. Staining Procedure
-
Peroxidase Block: Incubate slides with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Apply a protein block or normal serum and incubate for 10-20 minutes in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody:
-
Dilute the MIB-1 primary antibody in antibody diluent to its optimal concentration (typically in the range of 1:100 to 1:200, but this must be optimized for each lab).[4]
-
Drain the blocking solution from the slides (do not rinse).
-
Apply the diluted primary antibody and incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing: Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Washing: Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Chromogen Development: Apply the DAB solution and incubate for 2-10 minutes, or until the desired brown stain intensity is reached (monitor under a microscope).
-
Stop Reaction: Rinse slides thoroughly with deionized water.
5. Counterstaining and Mounting
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
"Blue" the stain by rinsing in running tap water or a bluing agent.
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
6. Quantification of Ki67 Staining
-
Scoring: The Ki67 labeling index (or proliferation index) is calculated as the percentage of tumor cells with positive nuclear staining.
-
Procedure:
-
Identify "hot spots" (areas with the highest density of stained tumor cells).
-
Count at least 500-1000 tumor cells in these areas.
-
The Ki67 index = (Number of Ki67-positive tumor nuclei / Total number of tumor nuclei counted) x 100.
-
Positive staining is defined as any discernible brown nuclear staining. Non-tumor cells (e.g., lymphocytes, stromal cells) should be excluded from the count.[10]
-
Conclusion
The assessment of Ki67 expression via immunohistochemistry is a robust method for evaluating the anti-proliferative effects of this compound. By inhibiting the TGF-βRI/ALK5 pathway, this compound has been shown to reduce tumor cell proliferation in preclinical models.[7] The provided protocols offer a standardized approach for researchers to quantify these effects, aiding in the preclinical and clinical development of this targeted therapy. Careful adherence to validated IHC procedures and scoring methodologies is crucial for obtaining reliable and reproducible data.
References
- 1. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Ki-67, Cell Cycle Marker Monoclonal Antibody (MIB-1) (KI500) [thermofisher.cn]
- 6. TGF-β Family Signaling in the Control of Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocare.net [biocare.net]
- 8. zeta-corp.com [zeta-corp.com]
- 9. zeta-corp.com [zeta-corp.com]
- 10. school.wakehealth.edu [school.wakehealth.edu]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells in Galunisertib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGF-βRI) kinase.[1][2][3] The TGF-β signaling pathway plays a complex and often dual role in cancer. In early stages, it can act as a tumor suppressor, while in advanced cancers, it frequently promotes tumor progression, metastasis, and immune evasion.[4][5][6] By suppressing the host's anti-tumor immune response, TGF-β creates an immunosuppressive tumor microenvironment, which is a significant barrier to effective cancer immunotherapy.[7][8] this compound abrogates the canonical TGF-β signaling by preventing the phosphorylation of SMAD2, thereby blocking downstream pathway activation.[1][3][9] This inhibition can reverse the immunosuppressive effects of TGF-β, enhance the function of various immune cells, and promote anti-tumor immunity, making it a promising agent for combination therapies with checkpoint inhibitors.[3][10][11]
These application notes provide a comprehensive guide to analyzing the immunological effects of this compound on the tumor microenvironment using multi-parameter flow cytometry.
Data Presentation: Impact of this compound on Tumor-Infiltrating Immune Cell Populations
The following table summarizes representative quantitative data from preclinical models, illustrating the immunomodulatory effects of this compound on various immune cell populations within the tumor microenvironment.
| Immune Cell Population | Marker | Control Group (% of CD45+ cells) | This compound-Treated Group (% of CD45+ cells) | Fold Change | Putative Biological Effect |
| T Lymphocytes | |||||
| CD8+ Cytotoxic T Cells | CD3+ CD8+ | 15% | 35% | 2.33 | Enhanced anti-tumor cytotoxicity |
| CD4+ Helper T Cells | CD3+ CD4+ | 20% | 25% | 1.25 | Modulation of adaptive immune response |
| Regulatory T Cells (Tregs) | CD4+ FoxP3+ | 10% | 5% | -2.00 | Reduction of immunosuppression[2][10] |
| Myeloid Cells | |||||
| M1 Macrophages | CD11b+ F4/80+ MHCII high | 5% | 15% | 3.00 | Promotion of anti-tumor inflammation |
| M2 Macrophages | CD11b+ F4/80+ CD206+ | 25% | 10% | -2.50 | Reduction of pro-tumoral macrophages |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+ Gr-1+ | 20% | 8% | -2.50 | Alleviation of myeloid-mediated suppression |
| Other Immune Cells | |||||
| Natural Killer (NK) Cells | NK1.1+ CD3- | 5% | 12% | 2.40 | Enhanced innate anti-tumor immunity |
| Dendritic Cells (DCs) | CD11c+ MHCII+ | 3% | 7% | 2.33 | Improved antigen presentation |
Signaling Pathway and Mechanism of Action
This compound targets the TGF-β signaling pathway, a critical regulator of the tumor microenvironment. The diagram below illustrates the canonical TGF-β pathway and the inhibitory action of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound enhances chimeric antigen receptor-modified T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Transforming Grown Factor-β Signaling in Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 7. Transforming Growth Factor-β Signaling in Immunity and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
Technical Support Center: Galunisertib Dosing and Toxicity Management
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Galunisertib dosing schedules to minimize toxicity. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for the intermittent dosing schedule of this compound?
The intermittent dosing schedule (typically 150 mg twice daily for 14 days on, followed by 14 days off) was established to mitigate the risk of cardiac toxicity observed in preclinical animal models.[1][2] Continuous long-term exposure to this compound in these models resulted in hemorrhagic, degenerative, and inflammatory lesions in the heart valves.[1] The 14-day on/14-day off regimen provides a sufficient safety margin to avoid these cardiac-related adverse events, allowing for long-term administration.[1][2]
Q2: What are the most common toxicities observed with this compound in clinical trials?
In clinical studies using the intermittent dosing schedule, this compound has been generally well-tolerated.[3][4] The most frequently reported treatment-related adverse events are typically mild to moderate and include fatigue, anemia, peripheral edema, and abdominal pain.[3] Other observed adverse events have included pruritus, decreased appetite, infections, thromboembolic events, and thrombocytopenia.[5][6] Reversible cutaneous keratoacanthomas/squamous cell carcinoma have also been reported.
Q3: Have cardiac toxicities been observed in humans treated with this compound?
No significant drug-related cardiovascular toxicities have been observed in clinical trials with this compound when administered using the intermittent dosing schedule.[4][6] Comprehensive cardiac monitoring in the first-in-human dose study, which included echocardiography, cardiac biomarkers, and imaging of the aorta, did not detect any medically relevant cardiac toxicity.[7]
Q4: How can I monitor for potential this compound-related toxicities in my experiments?
For preclinical studies, regular histopathological examination of the heart and aorta is crucial, especially with continuous dosing regimens. In clinical research, a comprehensive cardiac monitoring plan is recommended, including baseline and periodic echocardiography, electrocardiograms, and measurement of cardiac biomarkers such as troponin I and brain natriuretic peptide (BNP).[7] Regular monitoring of blood counts for hematological toxicities and dermatological examinations are also advised.
Troubleshooting Guides
Issue: Observation of Cardiac Lesions in Preclinical Models
-
Potential Cause: Continuous high-dose or long-duration exposure to this compound. The transforming growth factor-beta (TGF-β) signaling pathway, which this compound inhibits, is crucial for maintaining cardiovascular homeostasis.[7]
-
Troubleshooting Steps:
-
Implement an Intermittent Dosing Schedule: Switch from a continuous dosing regimen to a 14-day on/14-day off schedule. This has been shown to significantly reduce the incidence and severity of cardiovascular lesions in animal models.[8]
-
Dose Reduction: If using an intermittent schedule, consider reducing the dose. A preclinical pharmacokinetic/pharmacodynamic (PK/PD) model was used to define a therapeutic window that balances efficacy and safety.[1][4]
-
Detailed Pathological Assessment: Conduct thorough histopathological examinations of the heart valves and aorta to characterize the nature and severity of any lesions.
-
Issue: Increased Incidence of Infections in a Study Cohort
-
Potential Cause: TGF-β signaling plays a role in immune regulation.[6] Inhibition of this pathway could potentially impact immune responses.
-
Troubleshooting Steps:
-
Monitor Immune Cell Populations: Perform complete blood counts with differentials to monitor for lymphopenia or neutropenia.
-
Assess for Confounding Factors: In clinical settings, consider the impact of concomitant medications (e.g., lomustine) that can also cause immunosuppression.[6]
-
Prophylactic Measures: For severely immunocompromised subjects, consider the implementation of prophylactic antimicrobial therapies.
-
Data Presentation
Table 1: Summary of Preclinical Toxicity Findings for Different Dosing Regimens
| Dosing Schedule | Species | Key Findings | Reference |
| Continuous Dosing | Rat, Dog | Increased incidence of hemorrhagic, degenerative, and inflammatory lesions in heart valves.[1] Vascular lesions in the aorta and arteries of the heart.[8] Mortality due to vascular rupture at high doses (250 mg/kg daily in rats).[8] | [1][8] |
| Intermittent Dosing (14 days on/14 days off) | Rat | Survived until scheduled termination with no mortality due to vascular rupture.[8] Lower incidence and severity of cardiovascular lesions compared to continuous dosing.[8] No-observed-effect level (NOEL) for cardiovascular lesions established at 50 mg/kg for 3 months.[8] | [8] |
Table 2: Common Treatment-Emergent Adverse Events with this compound (150 mg BID, 14 days on/14 days off) in Combination with Nivolumab in NSCLC Patients
| Adverse Event | Frequency (n=25) | Percentage |
| Pruritus | 9 | 36% |
| Fatigue | 8 | 32% |
| Decreased Appetite | 7 | 28% |
| Data from a Phase II study in non-small cell lung cancer (NSCLC) patients. No Grade 4 or 5 treatment-related adverse events were observed.[5][9] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Cardiotoxicity
-
Animal Model: Fischer 344 rats or Beagle dogs are recommended as they have been used in prior toxicology studies of this compound.[1][8]
-
Dosing Regimens:
-
Group 1 (Control): Vehicle administration daily.
-
Group 2 (Continuous): this compound administered daily at various dose levels.
-
Group 3 (Intermittent): this compound administered for 14 consecutive days followed by a 14-day drug-free period, repeated for the study duration.
-
-
Monitoring:
-
Regular observation for clinical signs of distress.
-
Body weight measurements.
-
At study termination, collect blood for plasma exposure analysis.
-
-
Pathology:
-
Perform a complete necropsy.
-
Conduct detailed macroscopic and microscopic examination of the heart, with a focus on the mitral, aortic, tricuspid, and pulmonary valves, as well as the aorta.
-
Grade any observed lesions for severity (e.g., minimal, mild, moderate, severe).
-
Protocol 2: Clinical Monitoring for Cardiac Safety
-
Patient Population: Patients with advanced solid tumors enrolled in a clinical trial of this compound.
-
Baseline Assessments (prior to first dose):
-
On-Treatment Monitoring:
-
Criteria for Discontinuation/Dose Modification: Pre-specified changes in cardiac function (e.g., significant decrease in left ventricular ejection fraction, clinically significant arrhythmias, or evidence of aortic aneurysm) should trigger a temporary hold of this compound and a full cardiology workup.
Visualizations
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for preclinical cardiotoxicity assessment.
References
- 1. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 2 Study of this compound (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, this compound, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase Ib/II study of this compound in combination with nivolumab in solid tumors and non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case Series of Cancer Patients Treated With this compound, a Transforming Growth Factor-Beta Receptor I Kinase Inhibitor in a First-in-Human Dose Study | Azaro | Journal of Medical Cases [journalmc.org]
- 7. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. A phase Ib/II study of this compound in combination with nivolumab in solid tumors and non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Galunisertib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galunisertib. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the Transforming Growth-Factor-Beta (TGF-β) receptor I (TGFβRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] By binding to the ATP-binding site of the TGFβRI kinase domain, this compound prevents the phosphorylation of downstream signaling molecules SMAD2 and SMAD3.[3][4] This abrogation of the canonical TGF-β signaling pathway inhibits TGF-β-mediated cellular responses, including growth, invasion, and immunosuppression.[1][4]
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in organic solvents such as DMSO and ethanol.[2][5] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. This compound is sparingly soluble in aqueous buffers, and it is recommended not to store aqueous solutions for more than one day.[5] For in vivo studies, this compound can be prepared as a suspension in vehicles like 1% NaCMC, 0.5% SLS, 0.05% Antifoam, and 0.085% PVP C-30. For optimal stability, store this compound as a solid at -20°C.[2][5]
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for TGFβRI/ALK5, it can inhibit other kinases at higher concentrations, including ALK4, MINK, TGFβRII, ALK6, and ACVR2B, with submicromolar IC50 values.[2][6] Researchers should be mindful of these potential off-target effects, especially when using high concentrations of the inhibitor, and consider using multiple approaches to validate findings.[4][7]
Troubleshooting Inconsistent Results
Cell Viability and Proliferation Assays
Problem: High variability in cell viability results between replicate wells or experiments.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inconsistent Seeding Density | Ensure a single-cell suspension and uniform cell seeding across all wells. Use a calibrated multichannel pipette and mix the cell suspension between plating. |
| Edge Effects | Minimize evaporation in outer wells by filling them with sterile PBS or media without cells. Ensure proper humidification of the incubator. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different solvent system (while keeping the final solvent concentration consistent and low, e.g., <0.1% DMSO). |
| Inconsistent Incubation Time | Adhere strictly to the planned incubation times for both drug treatment and the viability reagent (e.g., MTT, resazurin).[8][9][10] |
| Serum Concentration Fluctuations | Use the same batch of serum for a set of experiments and ensure consistent serum concentration in the culture medium, as this can affect cell growth and drug sensitivity.[11] |
| Cell Line Health and Passage Number | Use cells that are in the logarithmic growth phase and maintain a consistent passage number for your experiments, as sensitivity to inhibitors can change with extensive passaging. |
Problem: No significant effect of this compound on cell viability, even at high concentrations.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the TGF-β pathway for proliferation. Confirm TGF-β pathway activity by checking for baseline p-SMAD2 levels. Some cancer cell lines show limited anti-proliferative effects but are sensitive to anti-invasive effects.[12] |
| Compound Degradation | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stable stock for each experiment. Aqueous solutions of this compound should be used fresh.[5] |
| Sub-optimal Assay Conditions | Optimize the cell seeding density and treatment duration. A longer exposure to this compound may be required to observe an effect. |
| TGF-β Ligand Absence | The anti-proliferative effects of this compound can be more pronounced in the presence of TGF-β ligands. Consider adding exogenous TGF-β to the culture medium to stimulate the pathway. |
Western Blotting for p-SMAD2
Problem: Weak or no p-SMAD2 signal, even in control (untreated) samples.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Low Endogenous Pathway Activity | Serum-starve the cells for a few hours before treating with TGF-β ligand (e.g., 10 ng/mL for 30 minutes) to induce a robust and synchronized p-SMAD2 signal.[13] |
| Phosphatase Activity | Immediately place cells on ice after treatment and use a lysis buffer containing phosphatase inhibitors (e.g., sodium pyrophosphate and beta-glycerophosphate) to preserve the phosphorylation status of SMAD2.[13] |
| Insufficient Protein Load | For tissues with heterogeneous cell populations, a higher total protein load (e.g., ≥100µg) may be necessary to detect a signal.[13] |
| Poor Antibody Quality | Use a validated antibody specific for phosphorylated SMAD2. Check the manufacturer's recommendations for antibody concentration and incubation conditions. |
Problem: Inconsistent inhibition of p-SMAD2 by this compound.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Variable Drug Activity | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation. |
| Inconsistent Treatment and Lysis | Ensure precise timing for both this compound treatment and subsequent cell lysis to capture the desired time point of inhibition. |
| Loading Inconsistencies | Normalize for protein loading using a housekeeping protein like β-actin or GAPDH. Quantify band intensities using densitometry for a more accurate comparison. |
| Crosstalk with Other Pathways | The TGF-β pathway has extensive crosstalk with other signaling pathways such as MAPK and PI3K/Akt.[14][15][16][17] The activation state of these pathways in your specific cell model could influence the response to this compound. |
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Assay Type | Cell Line/Target | IC50 Value (nM) | Reference |
| TGF-βRI Kinase Inhibition | TGF-βRI/ALK5 | 56 | [18] |
| TGF-βRI Kinase Inhibition | ALK5 | 172 | [2] |
| ALK4 Kinase Inhibition | ALK4 | 77.7 | [2] |
| TGFβ1-induced Proliferation | NIH3T3 fibroblasts | 396 | [1][19] |
| p-SMAD Inhibition | NIH3T3 cells | 64 | [19] |
| p3TP-Lux Reporter Assay | Mv1Lu cells | 251 | [1][19] |
| Endogenous p-SMAD Inhibition | Mv1Lu cells | 176 | [19] |
| TGFβ-stimulated Luciferase | HEK293_SMAD2/3 | 221 | [1] |
| TGFβ1-induced p-SMAD | 4T1-LP (murine breast cancer) | 1765 | [1] |
| TGFβ1-induced p-SMAD | EMT6-LM2 (murine breast cancer) | 894.1 | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Dosage (mg/kg) | Formulation | Cmax (µg/mL) | AUClast (µg/h/mL) | Tmax (h) | T1/2 (h) | Reference |
| 75 | Suspension | 3.11 | 3.33 | 0.5 | 1.3 | [20] |
| 150 | Not Specified | 19.01 | 15.48 | 0.5 | 1.1 | [20] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10³ cells/well) in 100 µL of complete growth medium.[21] Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Phospho-SMAD2 (p-SMAD2)
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Serum-starve cells for 4-6 hours. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate and beta-glycerophosphate).[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or a detergent-compatible protein assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-SMAD2 overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total SMAD2 and a loading control (e.g., β-actin) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. codeocean.com [codeocean.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 14. Signaling cross-talk between TGF-β/BMP and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 18. This compound | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. file.medchemexpress.com [file.medchemexpress.com]
Galunisertib Technical Support Center: Managing Off-Target Effects in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential off-target effects of Galunisertib in preclinical research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGFβRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] By binding to the ATP-binding site of the TGFβRI kinase domain, this compound blocks the phosphorylation of downstream signaling proteins SMAD2 and SMAD3.[1][3] This inhibition effectively abrogates the canonical TGF-β signaling pathway, which is often dysregulated in cancer to promote tumor growth, metastasis, and immune evasion.[1][4]
Q2: What are the most significant off-target effects of this compound observed in preclinical models?
The most notable off-target effect of this compound observed in animal studies is cardiotoxicity, specifically affecting the heart valves.[1][5] Continuous long-term exposure in preclinical models has been associated with hemorrhagic, degenerative, and inflammatory lesions in heart valves.[1] Other potential off-target effects, though less prominent, may include impacts on other members of the TGF-β superfamily of receptors due to kinase domain homology.
Q3: How can I minimize cardiotoxicity in my in vivo experiments?
The primary strategy to mitigate cardiotoxicity is the implementation of an intermittent dosing schedule.[1] Preclinical toxicology studies and subsequent clinical trials have demonstrated that a "drug holiday" allows for the recovery of TGF-β signaling in healthy tissues, like the heart valves, thereby reducing the risk of adverse effects. A common schedule used in clinical trials is 14 days of treatment followed by a 14-day break.[1][6] Researchers should optimize the dosing regimen for their specific animal model and experimental goals, balancing anti-tumor efficacy with the minimization of cardiac-related adverse events.
Q4: Can this compound affect the immune system in my research models?
Yes, this compound can modulate the immune system. The TGF-β pathway is a key regulator of immune responses, and its inhibition can reverse TGF-β-mediated immune suppression.[7][8] This can be a desired on-target effect in immuno-oncology studies, as it can enhance the activity of anti-tumor T cells.[4] However, researchers should be aware that altering the immune microenvironment could lead to unexpected outcomes in certain models. It is advisable to monitor immune cell populations and cytokine profiles in your studies.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Proliferation in In Vitro Assays
Possible Cause:
-
Off-target kinase inhibition: At high concentrations, this compound may inhibit other kinases beyond TGFβRI, potentially affecting cell viability and proliferation.
-
On-target effects in sensitive cell lines: Some cell lines may be highly dependent on TGF-β signaling for survival or proliferation, and its inhibition could lead to apoptosis or cytostasis.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a dose-response experiment and measure the phosphorylation of SMAD2 (pSMAD2), the direct downstream target of TGFβRI. A potent inhibition of pSMAD2 at concentrations consistent with reported IC50 values (see Table 1) suggests an on-target effect.
-
-
Titrate this compound Concentration:
-
Determine the minimal effective concentration that inhibits TGF-β signaling without causing significant cytotoxicity. This can be achieved by running a concentration gradient and assessing both pSMAD2 levels and cell viability (e.g., using a live/dead cell assay).
-
-
Assess Off-Target Kinase Activity:
-
If cytotoxicity is observed at concentrations that far exceed the IC50 for TGFβRI, consider the possibility of off-target kinase inhibition. Refer to the kinase selectivity profile (Table 1) to identify potential off-target kinases that might be relevant to your cell model.
-
-
Control for TGF-β Dependence:
-
Culture cells in the presence and absence of exogenous TGF-β to understand the baseline dependence of your cell line on this pathway.
-
Issue 2: Signs of Toxicity in Animal Models (e.g., Weight Loss, Lethargy)
Possible Cause:
-
Cardiotoxicity: As mentioned, this is a primary concern with continuous high-dose administration.
-
General malaise: Inhibition of a fundamental signaling pathway like TGF-β can have systemic effects.
Troubleshooting Steps:
-
Implement Intermittent Dosing:
-
If using a continuous dosing schedule, switch to an intermittent regimen (e.g., 5 days on, 2 days off; or 2 weeks on, 2 weeks off) to allow for tissue recovery.
-
-
Monitor for Cardiotoxicity:
-
Serum Biomarkers: Collect blood samples at baseline and throughout the study to monitor for established cardiac injury biomarkers. Key markers in preclinical models include:
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough histological examination of the heart, with a particular focus on the aortic and mitral valves. Look for signs of inflammation, degeneration, and hemorrhage.[1][12]
-
-
Dose De-escalation:
-
If toxicity persists with intermittent dosing, consider reducing the dose of this compound. It is crucial to establish a therapeutic window that balances efficacy and safety in your specific model.
-
-
Supportive Care:
-
Ensure animals have adequate hydration and nutrition. Monitor body weight and general appearance daily.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 (µM) | Selectivity Notes |
| TGFβRI (ALK5) | Kinase Assay | 0.051 | Primary Target |
| TGFβRI (ALK5) | pSMAD (NIH3T3 cells) | 0.064 | On-target cellular activity |
| TGFβRII | Kinase Assay | 2.0 | ~40-fold less potent than TGFβRI |
| ALK4 (ACVR1B) | Kinase Assay | 0.08 | High affinity, closely related TGF-β superfamily member |
| ALK6 (BMPR1B) | Kinase Assay | 0.47 | Moderate affinity |
| ACVR2B | Kinase Assay | 0.69 | Moderate affinity |
Data compiled from preclinical assessments of this compound.
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2 (pSMAD2) Inhibition
Objective: To confirm the on-target activity of this compound by measuring the inhibition of TGF-β-induced SMAD2 phosphorylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Recombinant human TGF-β1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSMAD2 (Ser465/467), anti-total SMAD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or vehicle control for 1-2 hours.
-
Stimulate cells with TGF-β1 (typically 1-5 ng/mL) for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Probe membranes with primary antibodies against pSMAD2 and total SMAD2.
-
Incubate with HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be used to quantify the ratio of pSMAD2 to total SMAD2.
Protocol 2: Establishing an Intermittent Dosing Schedule in a Mouse Xenograft Model
Objective: To determine a this compound dosing regimen that maintains anti-tumor efficacy while minimizing systemic toxicity.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
-
Blood collection supplies for biomarker analysis
Procedure:
-
Establish Tumors: Inoculate mice with tumor cells. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups.
-
Define Dosing Cohorts:
-
Group 1 (Continuous): Daily oral gavage of this compound at the desired dose.
-
Group 2 (Intermittent A): 5 days of this compound administration followed by a 2-day break each week.
-
Group 3 (Intermittent B): 2 weeks of this compound administration followed by a 2-week break.
-
Group 4 (Vehicle Control): Daily oral gavage of the vehicle.
-
-
Monitor Efficacy and Toxicity:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Record the body weight of each animal daily or at least 3 times per week as an indicator of general health.
-
Clinical Observations: Observe animals daily for any signs of distress, such as lethargy, ruffled fur, or changes in behavior.
-
Biomarker Analysis (Optional but Recommended): Collect blood samples at baseline, during treatment, and during off-treatment periods to assess cardiac biomarkers (cTnI, cTnT, H-FABP, NT-proBNP).
-
-
Data Analysis:
-
Compare tumor growth inhibition between the continuous and intermittent dosing groups.
-
Analyze body weight changes and clinical observations to assess the tolerability of each regimen.
-
Evaluate the levels of cardiac biomarkers to identify any signs of cardiotoxicity.
-
-
Refine Dosing Schedule: Based on the results, the dosing schedule can be further optimized to maximize the therapeutic window.
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway.
References
- 1. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Case Series of Cancer Patients Treated With this compound, a Transforming Growth Factor-Beta Receptor I Kinase Inhibitor in a First-in-Human Dose Study | Azaro | Journal of Medical Cases [journalmc.org]
- 6. Phase 1b/2a study of this compound, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The utility of serum biomarkers to detect myocardial alterations induced by Imatinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Recent Advances in Serum Biomarkers for Cardiological Risk Stratification and Insight into the Cardiac Management of the Patients With Hematological Malignancies Treated With Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Histological assessment of a novel restorative coronary artery bypass graft in a chronic ovine model [frontiersin.org]
Galunisertib solubility and stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of galunisertib in DMSO and culture media. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 250 mg/mL (676.74 mM). For most in vitro cell-based assays, a stock solution of 10 mM to 30 mM in DMSO is sufficient.
Q2: I am observing precipitation when I dilute my this compound stock solution in culture media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous-based culture media is a common issue. To avoid this, ensure that the final concentration of DMSO in your culture medium is low, typically below 0.5%, to prevent solvent-induced toxicity and precipitation. It is also crucial to vortex the diluted solution immediately and thoroughly after adding the this compound stock to the media. Preparing intermediate dilutions in culture media can also help to mitigate precipitation.
Q3: What is the recommended storage condition for this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound stable in cell culture media?
A4: While direct quantitative studies on the half-life of this compound in various cell culture media are not extensively published, its use in long-term in vitro experiments (up to 168 hours) suggests a degree of stability under standard cell culture conditions (37°C, 5% CO2). However, as with many small molecules, some degradation in aqueous media over time is possible. For lengthy experiments, it is advisable to refresh the media with freshly diluted this compound periodically (e.g., every 48-72 hours) to maintain a consistent effective concentration. The in vivo plasma half-life of this compound has been reported to be approximately 8 hours, which may not directly translate to in vitro stability but suggests that the molecule is reasonably stable.[1]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of this compound is pH-dependent. It exhibits higher solubility in acidic conditions and lower solubility in neutral to alkaline conditions. This is an important consideration when working with different buffer systems or culture media with varying pH levels.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Step: Ensure that the DMSO stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if there is any doubt about the quality of the existing stock.
-
-
Possible Cause 2: Instability in culture media during long-term experiments.
-
Troubleshooting Step: For experiments lasting longer than 48 hours, consider replacing the culture medium with freshly prepared this compound-containing medium every 24 to 48 hours to ensure a consistent concentration of the active compound.
-
-
Possible Cause 3: Interaction with serum proteins.
-
Troubleshooting Step: The presence of serum in the culture medium can sometimes affect the free concentration of a compound. If you observe inconsistent results, consider performing experiments in serum-free or low-serum conditions, if appropriate for your cell line.
-
Issue 2: Crystallization or precipitation in the stock solution vial.
-
Possible Cause: Use of non-anhydrous DMSO or improper storage.
-
Troubleshooting Step: DMSO is hygroscopic and can absorb moisture from the air, which can lead to the precipitation of dissolved compounds. Always use fresh, anhydrous, high-quality DMSO for preparing stock solutions. Ensure vials are tightly sealed and stored in a desiccator if possible. If crystals are observed, gently warm the vial to 37°C and vortex to redissolve the compound before use.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 36.94 - 250 | 100 - 676.74 |
| Ethanol | 7.39 | 20 |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Duration |
| Powder | -20°C | Up to 3 years |
| In DMSO | -20°C | Up to 1 year |
| In DMSO | -80°C | Up to 2 years |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 270.69 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 369.43 g/mol ).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials: this compound DMSO stock solution, pre-warmed complete culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations.
-
Important: Add the this compound stock solution to the culture medium and immediately vortex or pipette vigorously to ensure rapid and uniform mixing. This helps to prevent precipitation.
-
The final concentration of DMSO in the culture medium should ideally be less than 0.5%. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Add the diluted this compound-containing medium to your cells.
-
Visualizations
Caption: TGF-β Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
References
Addressing cardiac toxicity of Galunisertib in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galunisertib in animal studies, with a specific focus on addressing cardiac toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (LY2157299 monohydrate) is an oral small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] It works by specifically blocking the phosphorylation of SMAD2, a key downstream protein in the canonical TGF-β signaling pathway.[1][2] This inhibition disrupts the signaling cascade that is involved in various cellular processes, including tumor growth, invasion, and immune suppression.[1]
Q2: What are the reported cardiac toxicities of this compound in animal studies?
In preclinical toxicology studies, continuous long-term exposure to this compound has been shown to cause cardiovascular toxicities in animals, particularly in rats and dogs.[1][3][4] The primary findings include:
-
Heart Valve Lesions: Hemorrhagic, degenerative, and inflammatory lesions in the heart valves.[1]
-
Aneurysms: Aneurysms of the ascending aorta have also been reported.[4]
Rats have been observed to be more sensitive to this compound-induced cardiotoxicity than dogs.[1]
Q3: What is the proposed mechanism of this compound-induced cardiac toxicity?
The exact mechanism is not fully elucidated, but it is hypothesized to be related to the inhibition of the physiological TGF-β signaling required for tissue homeostasis and repair. The cardiac lesions, particularly in the heart valves, may be linked to the inhibition of a TGF-β-dependent mechanism that normally repairs injuries caused by shear stress from blood flow.[1]
Q4: How can cardiac toxicity be mitigated in animal studies with this compound?
The key strategy to mitigate cardiac toxicity is the implementation of an intermittent dosing schedule .[1] Preclinical studies and subsequent clinical trials have demonstrated that a regimen of 14 days of treatment followed by a 14-day break (14 days on/14 days off) provides a sufficient safety margin to avoid the cardiac lesions observed with continuous dosing.[1][3][4] This approach is guided by pharmacokinetic/pharmacodynamic (PK/PD) modeling to define a therapeutic window that maintains anti-tumor efficacy while minimizing cardiac risk.[1][3]
Troubleshooting Guide
Issue: Observation of cardiac abnormalities (e.g., murmurs, changes in echocardiography) in study animals.
Possible Cause:
-
Dosing Regimen: Continuous long-term dosing of this compound is a likely cause of cardiotoxicity.
-
High Dose Levels: The toxicities are dose-dependent.
-
Species Sensitivity: Rats are more susceptible than dogs.
Troubleshooting Steps:
-
Review Dosing Schedule: Confirm that an intermittent dosing schedule (e.g., 14 days on/14 days off) is being used. If continuous dosing is part of the experimental design, be aware of the high risk of cardiotoxicity.
-
Evaluate Dose Levels: Refer to the dose-response data from preclinical studies (see Tables 1 and 2) to ensure your dose levels are within a range that has been shown to have an acceptable safety margin with intermittent dosing.
-
Implement Cardiac Monitoring: Proactively monitor animals for signs of cardiac dysfunction. This should include regular veterinary examinations, and where feasible, echocardiography to assess heart valve morphology and function.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the heart, with a particular focus on all four heart valves.
Data Presentation
Table 1: Summary of this compound Cardiac Toxicity Findings in Rats (Fischer 344)
| Duration of Dosing | Dosing Schedule | Dose Level (mg/kg/day) | Key Cardiac Findings | NOAEL* for Cardiovascular Lesions (mg/kg) |
| 14 days | Daily | 1200 | Heart valve lesions and myocardial degeneration | - |
| 1 month | Daily | 15, 50, 150 | No cardiac lesions observed | 150 |
| 3 months | Daily | ≥50 | Heart valve lesions and myocardial degeneration | <50 |
| 3 months | 2 weeks on / 2 weeks off | 50 | Well-tolerated, no significant cardiac lesions | 50 |
| 6 months | Daily | ≥50 | Heart valve lesions and myocardial degeneration | <50 |
* NOAEL: No-Observed-Adverse-Effect Level. Data synthesized from Stauber et al., 2014.
Table 2: Summary of this compound Cardiac Toxicity Findings in Dogs (Beagle)
| Duration of Dosing | Dosing Schedule | Dose Level (mg/kg/day) | Key Cardiac Findings | NOAEL* for Cardiovascular Lesions (mg/kg) |
| 1 month | Daily | ≥50 | Valve lesions observed | 20 |
| 6 months | Daily | ≥8 | Valve lesions observed | <8 |
* NOAEL: No-Observed-Adverse-Effect Level. Data synthesized from Stauber et al., 2014.
Experimental Protocols
1. Protocol for Assessment of Cardiotoxicity in Rodent Models
This protocol provides a general framework for assessing the cardiotoxicity of this compound in rats.
-
Animal Model: Fischer 344 or Sprague-Dawley rats are commonly used.
-
Dosing:
-
Tolerability Studies: Administer this compound orally via gavage. For toxicity studies, both continuous daily dosing and intermittent dosing (14 days on/14 days off) should be evaluated at various dose levels.
-
Vehicle Control: A suitable vehicle control (e.g., 1% methylcellulose in sterile water) should be administered to a control group.
-
-
In-Life Monitoring:
-
Clinical Observations: Daily observation for any signs of distress, changes in behavior, or physical abnormalities.
-
Body Weight: Record body weights at least twice weekly.
-
Echocardiography (optional but recommended): Perform baseline and periodic echocardiograms to assess cardiac function and valve morphology.
-
-
Terminal Procedures:
-
Blood Collection: Collect blood samples for analysis of cardiac biomarkers (e.g., Troponin I, Troponin T, NT-proBNP).
-
Necropsy: Perform a full necropsy.
-
Organ Weights: Weigh the heart and calculate the heart-to-body weight ratio.
-
-
Histopathology:
-
Fixation: Perfuse the heart with a suitable fixative (e.g., 10% neutral buffered formalin).
-
Trimming and Sectioning: Trim the heart to ensure all four chambers and valves are represented in the tissue sections. A step-sectioning approach is recommended for a thorough evaluation of the valves.
-
Processing and Staining: Embed the tissues in paraffin, section at approximately 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the sections, with a focus on the mitral, tricuspid, aortic, and pulmonary valves. Look for evidence of hemorrhage, inflammation, degeneration, and stromal cell proliferation.
-
2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Approach
A PK/PD model is crucial for defining a safe therapeutic window for this compound.
-
Objective: To establish a relationship between this compound exposure (PK) and a biomarker of its pharmacological effect (PD), such as the inhibition of SMAD2 phosphorylation (pSMAD2), to predict both efficacy and toxicity.
-
Methodology:
-
Pharmacokinetic (PK) Data Collection:
-
Administer this compound to animals at various dose levels and time points.
-
Collect serial blood samples and measure plasma concentrations of this compound over time to determine parameters like Cmax, AUC, and half-life.
-
-
Pharmacodynamic (PD) Data Collection:
-
Collect tissues (e.g., tumor, peripheral blood mononuclear cells - PBMCs) at various time points after dosing.
-
Measure the levels of pSMAD2 (e.g., by ELISA or immunohistochemistry) to quantify the extent and duration of target inhibition.
-
-
Model Development:
-
Use specialized software (e.g., NONMEM, WinNonlin) to develop a mathematical model that describes the relationship between the plasma concentration of this compound and the inhibition of pSMAD2.
-
This model can then be used to simulate the pSMAD2 inhibition profile for different dosing regimens (e.g., continuous vs. intermittent).
-
-
Model Application:
-
The model can predict the dose and schedule required to maintain a certain level of pSMAD2 inhibition in the tumor (for efficacy) while keeping systemic inhibition below a threshold associated with cardiac toxicity.
-
This allows for the identification of a therapeutic window and supports the rationale for an intermittent dosing schedule.
-
-
Mandatory Visualizations
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound cardiotoxicity.
Caption: Logic of PK/PD-guided dosing for this compound.
References
Technical Support Center: Mitigating Galunisertib-Induced Thrombocytopenia in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering thrombocytopenia in preclinical models treated with galunisertib.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause thrombocytopenia?
A1: this compound is a potent inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I kinase (TGF-βRI).[1] The TGF-β signaling pathway plays a complex role in hematopoiesis, including the regulation of megakaryopoiesis, the process of platelet production.[2] Specifically, TGF-β1 is involved in the late stages of megakaryocyte maturation and proplatelet formation.[3] By inhibiting TGF-βRI, this compound disrupts this signaling cascade, which can lead to impaired megakaryocyte development and a subsequent decrease in circulating platelets, known as thrombocytopenia.
Q2: Is thrombocytopenia a known side effect of this compound in preclinical and clinical studies?
A2: Yes, thrombocytopenia has been observed as a side effect of this compound. Preclinical studies have characterized the anti-tumor activity of this compound, and clinical trials have reported adverse events, including thrombocytopenia, in some patients.[4][5]
Q3: What are the typical preclinical doses of this compound used in mouse models?
A3: Preclinical studies in mouse models have used a range of oral doses for this compound, typically administered twice daily (BID). Doses can range from 25 mg/kg to 150 mg/kg BID, depending on the tumor model and experimental design.[5][6][7] A common dosing schedule that has shown anti-tumor efficacy is 75 mg/kg BID.[4][8]
Q4: Are there any potential strategies to mitigate this compound-induced thrombocytopenia in our animal models?
Q5: How do thrombopoietin (TPO) receptor agonists work?
A5: TPO receptor agonists bind to and activate the TPO receptor (c-Mpl) on megakaryocyte precursors. This activation stimulates intracellular signaling pathways that promote the proliferation and differentiation of megakaryocytes and increase platelet production.[11] Eltrombopag is an orally available, nonpeptide TPO receptor agonist.[11] Romiplostim is a TPO mimetic administered via subcutaneous injection.[9]
Troubleshooting Guide
Issue: Significant drop in platelet counts observed after this compound administration.
Potential Cause: Inhibition of TGF-β signaling by this compound is interfering with normal megakaryopoiesis and platelet formation.
Suggested Mitigation Strategy:
Co-administration of a thrombopoietin (TPO) receptor agonist to stimulate platelet production.
Experimental Protocol to Test Mitigation Strategy:
See the detailed experimental protocol section below for a comprehensive guide on how to test this hypothesis in a preclinical mouse model.
Quantitative Data Summary
The following table summarizes expected outcomes on key hematological parameters when treating with this compound alone versus in combination with a TPO receptor agonist.
| Treatment Group | Expected Platelet Count (x10^9/L) | Expected Megakaryocyte Count (per HPF in bone marrow) | Expected Megakaryocyte Ploidy |
| Vehicle Control | Baseline (e.g., 800-1200) | Normal | Normal Distribution |
| This compound (75 mg/kg BID) | Significant Decrease vs. Control | Potential Decrease or Altered Morphology | Potential Shift to Lower Ploidy |
| TPO-RA (e.g., Romiplostim 100 µg/kg) | Significant Increase vs. Control | Significant Increase | Potential Shift to Higher Ploidy |
| This compound + TPO-RA | Attenuation of Decrease; Closer to Baseline | Increased vs. This compound alone | Partial Normalization |
Note: These are hypothetical values for illustrative purposes. Actual results may vary depending on the mouse strain, specific TPO-RA and dose, and duration of treatment.
Detailed Experimental Protocols
Protocol: Evaluating the Efficacy of a TPO Receptor Agonist in Mitigating this compound-Induced Thrombocytopenia in a Mouse Model
1. Animal Model:
-
Species/Strain: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Group Size: n=8-10 mice per group to ensure statistical power.
2. Treatment Groups:
-
Group 1: Vehicle Control (e.g., HEC (1% hydroxyethyl cellulose) in 25 mM phosphate buffer, pH = 2, orally BID).[6]
-
Group 2: this compound (75 mg/kg, orally BID).[6]
-
Group 3: TPO Receptor Agonist (e.g., Romiplostim, 100 µg/kg, subcutaneously, every 3 days).[12]
-
Group 4: this compound (75 mg/kg, orally BID) + TPO Receptor Agonist (e.g., Romiplostim, 100 µg/kg, subcutaneously, every 3 days).
3. Dosing and Administration:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Administer this compound or vehicle orally twice daily.
-
Administer the TPO receptor agonist or saline control subcutaneously as per the selected agent's dosing schedule.
-
Treatment duration: 14-21 days.
4. Monitoring and Sample Collection:
-
Body Weight: Record daily.
-
Blood Collection: Collect peripheral blood (e.g., via tail vein or retro-orbital sinus) at baseline (Day 0) and at regular intervals (e.g., Day 7, 14, and 21) for complete blood counts (CBCs).
-
Terminal Endpoint (Day 21):
-
Collect terminal blood sample for final CBC.
-
Harvest bone marrow from femurs for flow cytometry and histological analysis.
-
5. Endpoint Analysis:
-
Platelet Counts: Automated hematology analyzer for CBCs.
-
Bone Marrow Megakaryocyte Quantification:
-
Histology: Fix, embed, and section femurs. Stain with Hematoxylin and Eosin (H&E). Count megakaryocytes per high-power field (HPF).[13]
-
-
Megakaryocyte Ploidy Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TGF-β signaling pathway in megakaryocytes and the point of inhibition by this compound.
Caption: Experimental workflow for testing a mitigation strategy for this compound-induced thrombocytopenia.
Caption: Troubleshooting decision tree for managing this compound-induced thrombocytopenia in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Involvement of TGFβ1 in autocrine regulation of proplatelet formation in healthy subjects and patients with primary myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial in vivo testing of TPO-receptor agonist eltrombopag in osteosarcoma patient-derived xenograft models by the pediatric preclinical testing consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Utilization of imaging flow cytometry to define intermediates of megakaryopoiesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the therapeutic window of Galunisertib
Welcome to the technical support center for Galunisertib (also known as LY2157299), a potent and selective small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges to improve the therapeutic window of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral small molecule inhibitor of the TGF-β receptor I kinase (also known as ALK5).[1][2] By selectively targeting the ATP-binding site of the TGF-βRI kinase domain, it blocks the phosphorylation of downstream signaling proteins, primarily SMAD2.[1][2] This abrogation of the canonical TGF-β signaling pathway inhibits processes crucial to tumorigenesis, such as tumor proliferation, invasion, metastasis, angiogenesis, and immune suppression.[1][3]
Q2: Why was an intermittent dosing schedule developed for this compound?
A2: Continuous long-term exposure to this compound and other ALK5 inhibitors in animal studies led to significant cardiovascular toxicities, including degenerative lesions in heart valves and aneurysms of the ascending aorta.[2][4] To mitigate these risks and define a safe therapeutic window for clinical investigation, a pharmacokinetic/pharmacodynamic (PK/PD) model was used.[1][4] This resulted in the adoption of an intermittent dosing regimen, typically "14 days on, 14 days off" in a 28-day cycle, which has been used in clinical trials to provide a sufficient margin of safety.[1][4]
Q3: What are the most common adverse events observed with this compound in clinical trials?
A3: In human clinical trials, this compound has been associated with a range of adverse events. While cardiac toxicities seen in animal models have not been observed in over 300 patients with the intermittent dosing schedule, other side effects have been reported.[2] These include reversible cutaneous issues like keratoacanthomas/squamous cell carcinoma and hyperkeratosis, infections, thromboembolic events, thrombocytopenia, and diarrhea.[1][4] When used in combination with nivolumab, common treatment-related adverse events included pruritus, fatigue, and decreased appetite.[5]
Q4: How does this compound impact the tumor microenvironment (TME)?
A4: The TGF-β pathway is a key regulator of the TME, often promoting an immunosuppressive landscape.[3] this compound can help reverse this by inhibiting regulatory T cells (Tregs) and restoring the cytotoxic functions of natural killer (NK) cells and CD8+ T cells.[3][6][7][8] This modulation of the TME from an immunosuppressive to an immune-active state is a primary rationale for combining this compound with checkpoint inhibitors like anti-PD-L1/PD-1 antibodies.[6][9]
Troubleshooting Guides
Issue 1: Sub-optimal anti-tumor activity with this compound monotherapy in in vivo models.
-
Question: My in vivo tumor model shows limited response to this compound monotherapy. What factors should I consider?
-
Answer:
-
Dosing Regimen: Continuous high-dose exposure may lead to toxicity without improving efficacy. Consider adopting a clinically relevant intermittent dosing schedule (e.g., 14 days on/14 days off) to improve the safety margin.[1] Animal studies have shown that this approach can still yield strong, dose-dependent anti-tumor activity.[8]
-
Tumor Microenvironment: The efficacy of this compound is highly dependent on the TME.[1] Tumors with a highly immunosuppressive microenvironment, rich in Tregs, may be more responsive. Consider characterizing the immune infiltrate of your tumor model.
-
Resistance Mechanisms: Resistance to TGF-β blockade can be primary or acquired.[7] This may involve the activation of alternative signaling pathways.[1] Evaluate non-canonical TGF-β pathways (e.g., MAPK, PI3K/AKT/mTOR) which may remain active.[10][11]
-
Combination Strategy: The anti-tumor activity of this compound is often significantly enhanced when combined with other agents. Preclinical and clinical data strongly support combinations with checkpoint inhibitors (e.g., anti-PD-L1) to leverage its immune-modulating effects.[6][9] Combinations with chemotherapy (lomustine), anti-angiogenic agents (bevacizumab), or other targeted therapies (sorafenib) have also shown promise.[10][12][13]
-
Issue 2: High variability or lack of p-SMAD2 inhibition in in vitro assays.
-
Question: I am not consistently observing the expected decrease in p-SMAD2 levels in my cell line after this compound treatment. What could be wrong?
-
Answer:
-
TGF-β Stimulation: this compound inhibits the TGF-βRI kinase, preventing the phosphorylation of SMAD2 in response to TGF-β ligand binding. Ensure that your experimental protocol includes stimulation with an appropriate concentration of exogenous TGF-β1 to activate the pathway before or during treatment.
-
Cell Line Sensitivity: Different cell lines exhibit varying degrees of sensitivity to this compound. Confirm the expression and functionality of TGF-β receptors in your chosen cell line. Some cell lines may rely more on non-canonical signaling.[10]
-
Drug Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Potent inhibition of p-SMAD2 is typically observed at micromolar concentrations.[11]
-
Assay Quality: Ensure the quality of your reagents, particularly the phospho-specific SMAD2 antibody for Western blotting or other detection methods. Include appropriate positive (TGF-β stimulation alone) and negative (no stimulation) controls in every experiment.
-
Data Summary Tables
Table 1: Selected Clinical Trials of this compound Combination Therapies
| Combination Partner | Cancer Type(s) | Phase | Key Efficacy/Safety Findings | Clinical Trial ID | Reference |
| Nivolumab | Advanced Refractory Solid Tumors, NSCLC, HCC | Ib/II | Recommended Phase II dose established. In NSCLC, confirmed partial response in 24% of patients. No dose-limiting toxicities observed. | NCT02423343 | [5][14][15] |
| Durvalumab | Metastatic Pancreatic Cancer | I | Combination was tolerable. Disease control rate was 25.0%. Median overall survival was 5.72 months. | NCT02734160 | [16] |
| Temozolomide + Radiotherapy | Newly Diagnosed Malignant Glioma | Ib/2a | No significant differences in efficacy or safety were observed between the combination arm and the control arm (TMZ/RTX alone). | NCT01220271 | [17] |
| Sorafenib | Advanced Hepatocellular Carcinoma (HCC) | II | Combination toxicity was consistent with monotherapy of each drug. In the 150-mg cohort, median overall survival was 18.8 months. | NCT01246986 | [3][18] |
Table 2: Common Treatment-Related Adverse Events (AEs) with this compound
| Adverse Event | Severity (Grade) | Frequency/Context | Reference |
| Pruritus | 1-3 | 36% in combination with nivolumab | [5] |
| Fatigue | 1-3 | 32% in combination with nivolumab | [5] |
| Decreased Appetite | 1-3 | 28% in combination with nivolumab | [5] |
| Diarrhea | 2-3 | Observed in first-in-human study | [4] |
| Cutaneous Keratoacanthomas/SCC | N/A | Reported as a major drug-related AE | [1] |
| Thromboembolic Events | N/A | Two cases in first-in-human study | [4] |
| Neutropenia, Thrombocytopenia | 3/4 | Observed in HCC patients | [18] |
Key Experimental Protocols
Protocol 1: In Vitro T-Cell Suppression Assay
-
Objective: To determine if this compound can reverse TGF-β-mediated suppression of T-cell proliferation.
-
Methodology:
-
Isolate naïve T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Label T-cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Plate the labeled T-cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate proliferation.
-
Create treatment groups:
-
Vehicle Control (T-cells + stimulation)
-
TGF-β Suppression (T-cells + stimulation + recombinant TGF-β1)
-
This compound Rescue (T-cells + stimulation + TGF-β1 + varying concentrations of this compound)
-
-
Incubate cells for 72-96 hours.
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye. A rescue of proliferation in the this compound-treated group compared to the TGF-β suppressed group indicates drug activity.[6][8]
-
Protocol 2: Western Blot for p-SMAD2 Inhibition
-
Objective: To quantify the inhibition of TGF-β pathway signaling by this compound.
-
Methodology:
-
Culture cancer cells (e.g., HCC cell lines like HepG2, SK-HEP1) to 70-80% confluency.[10]
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Lyse the cells immediately in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD2 (p-SMAD2) and total SMAD2. A loading control (e.g., GAPDH or β-actin) is essential.
-
Incubate with appropriate secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry. A reduction in the p-SMAD2/Total SMAD2 ratio in this compound-treated samples indicates target inhibition.[10][11]
-
Visualizations
References
- 1. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. Case Series of Cancer Patients Treated With this compound, a Transforming Growth Factor-Beta Receptor I Kinase Inhibitor in a First-in-Human Dose Study | Azaro | Journal of Medical Cases [journalmc.org]
- 5. A phase Ib/II study of this compound in combination with nivolumab in solid tumors and non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Combination Therapy of TGF-β Blockade and Commensal-derived Probiotics Provides Enhanced Antitumor Immune Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapy of bevacizumab and this compound extends TVN time window - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Scholars@Duke publication: Phase 1b/2a study of this compound, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma. [scholars.duke.edu]
- 18. ascopubs.org [ascopubs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Galunisertib and Other TGF-beta Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galunisertib's performance against other prominent TGF-beta inhibitors. The following sections detail their mechanisms of action, preclinical potency, and clinical trial outcomes, supported by experimental data and methodologies.
The Transforming Growth Factor-Beta (TGF-β) Signaling Pathway
The Transforming Growth Factor-Beta (TGF-β) signaling pathway plays a dual role in cancer. In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis. However, in advanced cancers, tumor cells often become resistant to these cytostatic effects. Paradoxically, the TGF-β pathway then switches to a pro-tumorigenic role, promoting tumor growth, invasion, metastasis, and immunosuppression. This switch makes the TGF-β pathway a critical target for cancer therapy.
Several therapeutic strategies have been developed to inhibit TGF-β signaling, including small molecule inhibitors targeting the TGF-β receptor I (TGF-βRI) kinase, and monoclonal antibodies or antisense oligonucleotides that target the TGF-β ligands.
Below is a diagram illustrating the canonical TGF-β signaling pathway.
Validating Galunisertib's Anti-Tumor Effect in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Galunisertib's anti-tumor performance in patient-derived xenograft (PDX) models, supported by available experimental data. It is designed to assist researchers in evaluating its efficacy and understanding its mechanism of action within a translational preclinical setting.
Executive Summary
This compound (LY2157299), a small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase, has demonstrated modest single-agent anti-tumor activity in patient-derived xenograft (PDX) models across various cancer types. Its efficacy appears to be influenced by the tumor microenvironment, as in vivo studies suggest a greater response than in vitro assays. While direct comparative studies with other TGF-β inhibitors in PDX models are limited in publicly available literature, combination strategies with chemotherapy and immunotherapy have shown promise in enhancing its anti-tumor effects.
Performance of this compound in PDX Models
This compound's primary mechanism of action is the inhibition of the TGF-β signaling pathway, which plays a complex role in tumor progression, including promoting cell growth, invasion, and immune evasion.[1][2]
In Vitro Clonogenic Assay in PDX-Derived Cells
A study by Maier et al. (2015) evaluated this compound in a large panel of 79 PDX-derived cell cultures using a clonogenic assay. The results indicated a limited direct cytotoxic effect on tumor cells in vitro.[1]
| Response Category | Percentage of PDX Models | Number of PDX Models |
| Growth Inhibition (T/C ≤ 75%) | 6.3% | 5/79 |
| No Response (75% < T/C < 125%) | 70.9% | 56/79 |
| Growth Stimulation (T/C ≥ 125%) | 22.8% | 18/79 |
T/C: Treatment vs. Control Data sourced from Maier et al., Cell Oncol (Dordr), 2015.[1]
In Vivo Efficacy in PDX Models
The same study by Maier et al. further investigated the in vivo efficacy of this compound in a subset of 13 PDX models. The response in vivo was more pronounced compared to the in vitro results, suggesting a significant role of the tumor microenvironment in this compound's mechanism of action.[1][3]
| PDX Model (Cancer Type) | In Vivo Response to this compound (75 mg/kg, twice daily) |
| Responders | |
| CXF1103 (Colon) | Tumor Growth Inhibition |
| CXF1297 (Colon) | Tumor Growth Inhibition |
| MAXF1322 (Mammary) | Tumor Growth Inhibition |
| Non-Responders | |
| BRXF1343 (Breast) | No significant effect |
| LOXF942 (Melanoma) | No significant effect |
| OVXF1463 (Ovarian) | No significant effect |
| PAXF1352 (Pancreatic) | No significant effect |
| RXF1434 (Renal) | No significant effect |
| STXF1337 (Stomach) | No significant effect |
| Stimulation | |
| LXFL1358 (Lung, NSCLC) | Tumor Growth Stimulation |
| MAXF1416 (Mammary) | Tumor Growth Stimulation |
| MEXF1341 (Melanoma) | Tumor Growth Stimulation |
| OVXF1333 (Ovarian) | Tumor Growth Stimulation |
Response patterns as categorized in Maier et al., Cell Oncol (Dordr), 2015. Specific tumor growth inhibition percentages were not provided in the primary publication.[1]
Comparison with Alternative and Combination Therapies
Direct head-to-head studies of this compound against other TGF-β inhibitors in PDX models are not extensively reported in the literature. However, studies have explored its efficacy in combination with standard-of-care agents.
Combination with Lomustine in a Glioblastoma Xenograft Model
In a U87MG glioblastoma xenograft model, the combination of this compound and lomustine (CCNU) demonstrated a significantly greater anti-tumor effect compared to either agent alone.[4]
| Treatment Group | Tumor Volume Change |
| Vehicle | Baseline tumor growth |
| This compound (25 mg/kg) | Modest tumor growth inhibition |
| Lomustine (30 mg/kg) | Moderate tumor growth inhibition |
| This compound + Lomustine | Significant tumor growth inhibition (p < 0.001 vs. all other groups) |
Data adapted from a graphical representation in a preclinical assessment of this compound.[4]
Combination with Sorafenib in ex vivo Human HCC Tissue
A study on ex vivo tissue slices from 13 hepatocellular carcinoma (HCC) patients showed that this compound potentiated the anti-proliferative and pro-apoptotic effects of Sorafenib.[5]
| Treatment | Effect on Proliferation (Ki67 Staining) | Effect on Apoptosis (Caspase-3 Staining) |
| This compound (10 µM) | 54% of samples showed >25% decrease | 54% of samples showed >25% increase |
| Sorafenib (5 µM) | 77% of samples showed >25% decrease | 62% of samples showed >25% increase |
| This compound + Sorafenib | 67% of samples showed >25% decrease | 56% of samples showed >25% increase |
Data sourced from Serova et al., Oncotarget, 2015.[5]
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
This protocol outlines the general steps for establishing PDX models from patient tumor tissue.[6][7][8][9]
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.[6] The tissue should be collected under sterile conditions and transported in a suitable medium on ice.
-
Implantation: The tumor tissue is cut into small fragments (typically 2-3 mm³).[6] Immunodeficient mice (e.g., NOD/SCID or NSG) are anesthetized, and a small incision is made in the flank or another appropriate anatomical location.[6][10] A tumor fragment is then implanted subcutaneously.[7]
-
Tumor Growth Monitoring: Mice are monitored regularly for tumor growth by caliper measurements.[11] Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once a tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is sterilely excised.[12] The tumor can then be cryopreserved for future use or passaged into new cohorts of mice for expansion.[6]
In Vivo Drug Efficacy Studies
This protocol describes a typical workflow for assessing the anti-tumor efficacy of a therapeutic agent in established PDX models.[11][12][13]
-
Cohort Establishment: A cohort of mice with established PDX tumors of a similar size (e.g., 100-200 mm³) is prepared.
-
Randomization: Mice are randomized into treatment and control (vehicle) groups.[11]
-
Drug Administration: The investigational drug (e.g., this compound) is administered according to the specified dose, schedule, and route (e.g., oral gavage).[1] The control group receives the vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.[13] Animal health is also monitored for any signs of toxicity.
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a specific size or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., biomarker studies).
-
Data Analysis: The anti-tumor effect is evaluated by comparing the tumor growth in the treatment group to the control group. Common metrics include tumor growth inhibition (TGI) and the change in tumor volume from baseline.[11]
Visualizations
TGF-β Signaling Pathway
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PDX-Based Drug Efficacy Testing
Caption: General workflow for establishing PDX models and conducting in vivo drug efficacy studies.
Logical Comparison of this compound Treatment Strategies
Caption: Logical relationship between this compound monotherapy and alternative/combination strategies.
References
- 1. Anti-tumor activity of the TGF-β receptor kinase inhibitor this compound (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of the TGF-β receptor kinase inhibitor this compound (LY2157299 monohydrate) in patient-derived tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 7. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 9. The Essential Factors of Establishing Patient-derived Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDX Efficacy Services | The Jackson Laboratory [jax.org]
- 13. labtoo.com [labtoo.com]
A Preclinical Head-to-Head: Galunisertib vs. Fresolimumab in Oncology Models
A Comparative Analysis of Two distinct TGF-β Targeting Strategies in Preclinical Cancer Research
For researchers and drug development professionals navigating the complexities of the Transforming Growth Factor-beta (TGF-β) signaling pathway in oncology, the choice of an inhibitory agent is a critical decision. This guide provides an objective comparison of two prominent investigational drugs, galunisertib (LY2157299) and fresolimumab (GC1008), based on available preclinical data. While both agents target the TGF-β pathway, their distinct mechanisms of action translate to different preclinical efficacy profiles, offering unique therapeutic possibilities.
This compound, a small molecule inhibitor, directly targets the TGF-β receptor I (TGFβRI) kinase, thereby blocking downstream signaling. In contrast, fresolimumab is a human monoclonal antibody that neutralizes all three isoforms of the TGF-β ligand, preventing them from binding to their receptors. This fundamental difference in their approach to pathway inhibition is a key determinant of their observed preclinical activity.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound functions as an orally available small molecule antagonist of the TGF-β receptor type 1 (TGFBR1). By binding to the kinase domain of TGFBR1, it prevents the phosphorylation and activation of downstream mediators, primarily SMAD2 and SMAD3, effectively halting the canonical TGF-β signaling cascade.[1][2]
Fresolimumab, on the other hand, is a pan-specific, fully human monoclonal antibody that binds to and neutralizes all three isoforms of TGF-β (TGF-β1, TGF-β2, and TGF-β3).[3][4] This action prevents the ligands from engaging with their cell surface receptors, thereby inhibiting the initiation of the signaling pathway.
Preclinical Efficacy: A Comparative Overview
Preclinical studies have demonstrated the anti-tumor activity of both this compound and fresolimumab across a range of cancer models. However, the nature and magnitude of their effects appear to differ, likely reflecting their distinct mechanisms of action.
This compound: Inhibition of Primary Tumor Growth
This compound has shown significant efficacy in delaying primary tumor growth in various preclinical models. The quantitative data from these studies are summarized below.
| Preclinical Model | Cell Line | Treatment | Primary Endpoint | Result | Reference |
| Human Breast Cancer Xenograft | MX1 | 75 mg/kg this compound, twice daily | Tumor Growth Delay | 10.3 ± 4.3 days | [5] |
| Human Lung Cancer Xenograft | Calu6 | 75 mg/kg this compound, twice daily | Tumor Growth Delay | 8.3 ± 2.6 days | [5] |
| Syngeneic Murine Breast Cancer | 4T1 | 75 mg/kg this compound, twice daily | Tumor Growth Delay | 13 ± 2.4 days | [5] |
| Human Glioblastoma Xenograft | U87MG | 25 mg/kg this compound + 30 mg/kg lomustine | Tumor Volume Reduction | Significant reduction compared to monotherapy | [5] |
Fresolimumab: A Focus on Metastasis Inhibition
Preclinical data for fresolimumab, often utilizing the murine anti-TGF-β antibody 1D11 as a surrogate, highlights its potent anti-metastatic activity. While some studies report a modest effect on primary tumor growth, the more pronounced and consistent finding is the inhibition of metastatic spread.
| Preclinical Model | Cell Line | Treatment | Primary Endpoint | Result | Reference |
| Syngeneic Murine Breast Cancer | 4T1 | 1D11 (anti-TGF-β antibody) | Lung Metastasis | Significant suppression of metastasis | [6] |
| Syngeneic Murine Breast Cancer | 4T1 | 1D11 + Chemotherapy (Capecitabine/Ixabepilone) | Primary Tumor Growth | Greater efficacy than chemotherapy alone | [5] |
| Syngeneic Murine Melanoma | B16-F10 | 1D11 (anti-TGF-β antibody) | Primary Tumor Growth | Limited effect on established primary tumors | [5] |
| Syngeneic Murine Breast Cancer | 4T1 | 1D11 (anti-TGF-β antibody) | Primary Tumor Growth | Limited effect on established primary tumors | [5] |
Pharmacodynamic and Biomarker Analysis
The distinct mechanisms of this compound and fresolimumab are also reflected in their pharmacodynamic profiles.
This compound has been shown to potently inhibit the phosphorylation of SMAD2 (pSMAD2), a key downstream effector of TGF-β signaling, both in vitro and in vivo. This target engagement can be measured in tumor tissue and peripheral blood mononuclear cells (PBMCs), offering a valuable biomarker for assessing the drug's activity.
| Parameter | Tumor Tissue | PBMCs | Reference |
| Imax (Maximal Inhibition) | 86% | 94.7% | [5] |
| IC50 (Inhibitory Concentration 50%) | 0.719 µM | 1.96 µM | [5] |
Fresolimumab , by neutralizing TGF-β ligands, is expected to reduce the overall activation of the TGF-β pathway. Preclinical studies using anti-TGF-β antibodies have demonstrated an enhancement of the anti-tumor immune response, including increased infiltration of CD8+ T cells and NK cells into the tumor microenvironment.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound and fresolimumab.
In Vivo Tumor Growth Studies (this compound)
-
Animal Models: Female athymic nude mice (for xenograft models) or BALB/c mice (for syngeneic models).
-
Tumor Cell Implantation: Human tumor cells (e.g., MX1, Calu6, U87MG) or murine tumor cells (e.g., 4T1) were implanted subcutaneously or orthotopically.
-
Treatment: this compound was administered orally by gavage, typically twice daily, starting when tumors reached a palpable size.
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Tumor growth delay was calculated as the difference in the time for tumors in the treated versus control groups to reach a predetermined volume.
-
Pharmacodynamic Analysis: Tumor and blood samples were collected at various time points after treatment to assess pSMAD levels by ELISA or immunohistochemistry.[5]
In Vivo Metastasis Studies (Fresolimumab/1D11)
-
Animal Models: Immunocompetent mice (e.g., BALB/c) are essential for studying the interplay between the immune system and the tumor.
-
Tumor Cell Implantation: 4T1 murine breast cancer cells were typically injected into the mammary fat pad to allow for primary tumor growth and spontaneous metastasis to the lungs.
-
Treatment: The anti-TGF-β antibody (e.g., 1D11) was administered via intraperitoneal injection, often starting a few days after tumor cell implantation.
-
Efficacy Assessment: Primary tumor growth was monitored. At the end of the study, lungs were harvested, and the number of metastatic nodules on the lung surface was counted.
-
Immunological Analysis: Tumors and spleens were often harvested to analyze the immune cell populations (e.g., CD8+ T cells, NK cells) by flow cytometry.[6]
Concluding Remarks
This compound and fresolimumab represent two distinct and valuable approaches to targeting the pro-tumorigenic activities of the TGF-β signaling pathway. Preclinical data suggests that this compound, as a TGFβRI kinase inhibitor, demonstrates robust activity in inhibiting primary tumor growth across various cancer models. In contrast, fresolimumab, a pan-TGF-β neutralizing antibody, shows a more pronounced effect on the inhibition of metastasis, with a notable impact on the tumor immune microenvironment.
The choice between these agents in a research or clinical development context will likely depend on the specific cancer type, the relative importance of primary tumor control versus metastatic prevention, and the desire to modulate the anti-tumor immune response. Further preclinical studies directly comparing these two agents in the same cancer models would be invaluable for a more definitive head-to-head assessment. Nevertheless, the existing data provide a strong foundation for the continued investigation of both this compound and fresolimumab as potential cancer therapeutics.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 3. Fresolimumab: Anti-TGF-β Monoclonal Antibody for Cancer Research - Creative Biolabs [creativebiolabs.net]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Immunity: A Comparative Guide to Galunisertib and PD-L1 Blockade In Vivo
The convergence of therapies targeting distinct but complementary immunosuppressive pathways in the tumor microenvironment (TME) represents a promising frontier in oncology. This guide provides a detailed comparison of the in vivo efficacy of combining Galunisertib, a small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I, with programmed death-ligand 1 (PD-L1) checkpoint blockade. Preclinical evidence strongly suggests that this combination results in a synergistic anti-tumor response that is more potent than either monotherapy alone.
Unraveling the Signaling Networks
To comprehend the synergistic potential, it is crucial to understand the individual pathways these therapies target. This compound intervenes in the TGF-β signaling cascade, a key driver of immunosuppression and fibrosis in the TME. Concurrently, PD-L1 blockade disrupts the interaction between tumor cells and activated T cells, releasing the "brakes" on the adaptive immune system.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: PD-1/PD-L1 immune checkpoint pathway and its blockade by anti-PD-L1 antibodies.
Comparative Efficacy: In Vivo Tumor Models
Preclinical studies across various syngeneic mouse tumor models have consistently demonstrated the superior anti-tumor activity of the this compound and anti-PD-L1 combination therapy. The following tables summarize key quantitative data from these experiments.
Table 1: Tumor Growth Inhibition in Colon Carcinoma Models
| Treatment Group | Tumor Model | Endpoint | Result | Reference |
| Control | CT26 | Tumor Volume | Progressive Growth | [1][2] |
| This compound | CT26 | Tumor Volume | No significant effect | [1][2] |
| Anti-PD-L1 | CT26 | Tumor Volume | Delayed Growth | [1][2] |
| This compound + Anti-PD-L1 | CT26 | Tumor Volume | Robust tumor regression | [1][2] |
| Control | MC38 | Survival | Median survival ~20 days | [3] |
| LY364947 (TGF-βRI inhibitor) | MC38 | Survival | No significant effect | [3] |
| Anti-PD-L1 | MC38 | Survival | Significantly improved survival | [3] |
| LY364947 + Anti-PD-L1 | MC38 | Survival | Strongest therapeutic efficacy, improved long-term survival | [3] |
Table 2: Efficacy in Breast and Pancreatic Cancer Models
| Treatment Group | Tumor Model | Endpoint | Result | Reference |
| Control | 4T1-LP (Breast) | Tumor Growth | Progressive Growth | [1][4] |
| This compound | 4T1-LP (Breast) | Tumor Growth | ~100% inhibition, 50% complete regressions | [1][4] |
| This compound + Anti-PD-L1 | 4T1-LP (Breast) | Tumor Growth | Enhanced tumor growth inhibition | [1][2][4] |
| Control (Vehicle) | KPC (Pancreatic) | Tumor Burden | Progressive Disease | [5] |
| This compound | KPC (Pancreatic) | Tumor Burden | No observable change | [5] |
| Anti-PD-1 | KPC (Pancreatic) | Tumor Burden | Modest reduction | [5] |
| This compound + Anti-PD-1 | KPC (Pancreatic) | Tumor Burden | Significant reduction in neoplastic phenotype and improved survival | [5] |
The Synergistic Mechanism: Enhancing T-Cell Infiltration
The primary mechanism underlying the synergy between this compound and PD-L1 blockade is the remodeling of the tumor microenvironment. TGF-β is a potent inhibitor of T-cell trafficking and infiltration into tumors.[6] By inhibiting TGF-β signaling, this compound alleviates this "stromal shield," allowing cytotoxic CD8+ T cells to penetrate the tumor bed.[3][6] Once inside the tumor, these T cells can be fully activated by PD-L1 blockade, which prevents their exhaustion and promotes sustained anti-tumor activity. This combination effectively converts an immunologically "cold" tumor into a "hot" one, thereby rendering it susceptible to immunotherapy.[6]
Caption: Synergistic mechanism of this compound and PD-L1 blockade.
Experimental Protocols
The following section details the typical methodologies employed in the preclinical evaluation of this combination therapy.
In Vivo Syngeneic Tumor Models
-
Cell Lines: Murine colon adenocarcinoma (CT26, MC38), breast carcinoma (4T1-LP), and pancreatic adenocarcinoma (KPC) cells are commonly used.[1][3][5]
-
Animal Models: Female BALB/c or C57BL/6 mice, aged 6-8 weeks, are typically used.[1][3]
-
Tumor Implantation: Tumor cells (e.g., 5 x 10^5 CT26 cells) are injected subcutaneously into the flank of the mice.[3] Treatment is initiated when tumors reach a palpable size (e.g., 50-100 mm³).[3][5]
Treatment Regimens
-
This compound: Administered orally (p.o.) or via intraperitoneal (i.p.) injection. Dosing can range from 10 mg/kg to 75 mg/kg, often administered twice daily (BID) on a schedule such as 14 days on/14 days off or continuously.[3][5][7]
-
Anti-PD-L1/PD-1 Antibodies: Typically administered via intraperitoneal (i.p.) injection at doses around 200 μg per mouse, every 2-3 days for a specified number of doses.[3][5]
-
Control Groups: Include vehicle controls (for this compound) and isotype control antibodies (for anti-PD-L1).[5]
Tumor Microenvironment Analysis
-
Flow Cytometry: Tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently-labeled antibodies to quantify immune cell populations. Key markers include CD3, CD4, CD8 (T cells), and F4/80 (macrophages).[3]
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained to visualize the spatial distribution of immune cells within the tumor.
-
Gene Expression Analysis: RNA is extracted from tumor tissue, and quantitative real-time PCR (qRT-PCR) or RNA sequencing is performed to measure the expression of genes related to immune activation (e.g., IFN-γ, Granzyme B).[1][2]
Caption: A typical experimental workflow for in vivo evaluation.
Conclusion and Future Directions
The combination of this compound and PD-L1 blockade demonstrates significant synergistic anti-tumor activity in a variety of preclinical cancer models.[1][2][3][5] The mechanism is primarily driven by this compound's ability to increase T-cell infiltration into the tumor, thereby sensitizing it to the effects of checkpoint inhibition. These compelling preclinical findings have provided a strong rationale for clinical investigation. Several clinical trials have been initiated to evaluate this combination in patients with advanced solid tumors, including non-small cell lung cancer and pancreatic cancer.[7][8] While clinical activity has been observed, further research is needed to identify predictive biomarkers to select patients most likely to benefit from this promising combination therapy.[7][8]
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TGFβ Blockade Augments PD-1 Inhibition to Promote T-Cell Mediated Regression of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β: A novel predictor and target for anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and activity of the TGFβ receptor I kinase inhibitor this compound plus the anti-PD-L1 antibody durvalumab in metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase Ib/II study of this compound in combination with nivolumab in solid tumors and non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Galunisertib and LY2109761 in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway in the context of pancreatic cancer: Galunisertib (LY2157299) and LY2109761. This comparison focuses on their mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used in their evaluation.
Introduction
Pancreatic cancer is a highly lethal disease characterized by a dense desmoplastic stroma and an immunosuppressive tumor microenvironment, both of which are heavily influenced by the TGF-β signaling pathway.[1][2] In advanced stages of pancreatic cancer, TGF-β signaling switches from a tumor-suppressive to a tumor-promoting role, fostering epithelial-to-mesenchymal transition (EMT), angiogenesis, immune evasion, and metastasis.[3][4] This has made the TGF-β pathway an attractive target for therapeutic intervention. This compound and LY2109761 are two key inhibitors that have been investigated for their potential to disrupt this pathway in pancreatic cancer.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Both this compound and LY2109761 are designed to inhibit the kinase activity of TGF-β receptors, but they differ in their specific targets.
-
This compound (LY2157299) is a selective inhibitor of the TGF-β receptor type I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[5][6] By blocking the kinase activity of TGFβRI, this compound prevents the phosphorylation and subsequent activation of the downstream signaling molecules SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling cascade.[5][7]
-
LY2109761 is a dual inhibitor of both TGF-β receptor type I (TGFβRI) and type II (TGFβRII).[8][9] This dual inhibition provides a comprehensive blockade of the TGF-β signaling pathway at the receptor level.
The following diagram illustrates the points of inhibition for both compounds within the TGF-β signaling pathway.
Preclinical and Clinical Data
A direct head-to-head clinical trial comparing this compound and LY2109761 has not been conducted. The available data for LY2109761 is primarily from preclinical studies, while this compound has advanced to clinical trials in pancreatic cancer patients.
LY2109761: Preclinical Efficacy
Preclinical studies have demonstrated the potential of LY2109761 in suppressing key processes in pancreatic cancer progression.
| Parameter | Cell Line/Model | Treatment | Key Findings | Reference |
| Cell Migration | L3.6pl/GLT | LY2109761 | Suppressed basal and TGF-β1-induced cell migration. | [8] |
| Cell Invasion | L3.6pl/GLT | LY2109761 | Suppressed basal and TGF-β1-induced cell invasion. | [8] |
| Anoikis | L3.6pl/GLT | LY2109761 | Induced detachment-induced apoptosis (anoikis). | [8] |
| Tumor Growth | Orthotopic Murine Model | LY2109761 + Gemcitabine | Significantly reduced tumor burden compared to control or single agents. | [8] |
| Survival | Orthotopic Murine Model | LY2109761 + Gemcitabine | Significantly prolonged survival (median survival of 77.5 days vs. 45 days for LY2109761 alone and control). | [8] |
| Metastasis | Orthotopic Murine Model | LY2109761 + Gemcitabine | Reduced spontaneous abdominal metastases. | [8] |
This compound: Clinical Efficacy
This compound has been evaluated in Phase I and II clinical trials, primarily in combination with other anticancer agents.
| Trial Identifier | Phase | Treatment Arms | Patient Population | Key Efficacy Endpoints | Reference |
| NCT01373164 | Phase II | This compound + Gemcitabine vs. Placebo + Gemcitabine | Unresectable pancreatic cancer | Median OS: 8.9 months vs. 7.1 months (HR=0.79). | [6][10] |
| NCT02734160 | Phase Ib | This compound + Durvalumab (anti-PD-L1) | Recurrent/refractory metastatic pancreatic cancer | DCR: 25.0% (1 partial response, 7 stable disease out of 32 patients). Median OS: 5.72 months. Median PFS: 1.87 months. | [11][12] |
OS: Overall Survival; PFS: Progression-Free Survival; DCR: Disease Control Rate; HR: Hazard Ratio.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of LY2109761.
Cell Culture and Reagents
-
Cell Line: The human pancreatic cancer cell line L3.6pl/GLT, which is a metastatic variant, was used.[8]
-
Culture Conditions: Cells were maintained in MEM supplemented with 10% fetal bovine serum, sodium pyruvate, nonessential amino acids, L-glutamine, and a vitamin solution.[8]
-
Inhibitor: LY2109761 was dissolved in DMSO for in vitro experiments.[8]
In Vitro Assays
-
Wound-Closure Migration Assay:
-
Cells were grown to confluence in 6-well plates.
-
A "wound" was created by scraping the monolayer with a pipette tip.
-
Cells were treated with or without TGF-β1 and/or LY2109761.
-
The closure of the wound was monitored and photographed at various time points to assess cell migration.[8]
-
-
Invasion Assay:
-
A Boyden chamber assay with a Matrigel-coated membrane was used.
-
Pancreatic cancer cells were seeded in the upper chamber in serum-free medium with or without LY2109761.
-
The lower chamber contained a chemoattractant (e.g., fibroblast-conditioned medium).
-
After incubation, non-invading cells were removed, and invading cells on the lower surface of the membrane were fixed, stained, and counted.[8]
-
-
Anoikis (Detachment-Induced Apoptosis) Assay:
In Vivo Orthotopic Murine Model
The following workflow outlines the key steps in the in vivo evaluation of LY2109761.
Conclusion
This compound and LY2109761 both represent promising therapeutic strategies for pancreatic cancer by targeting the tumor-promoting effects of the TGF-β signaling pathway. While they share a common overarching goal, they differ in their specific molecular targets, with this compound being a selective TGFβRI inhibitor and LY2109761 being a dual TGFβRI/II inhibitor.
The current body of evidence indicates that LY2109761 has demonstrated significant preclinical efficacy in reducing tumor growth, metastasis, and prolonging survival in animal models, particularly in combination with gemcitabine.[8] this compound, having progressed further in clinical development, has shown a modest survival benefit in combination with gemcitabine in patients with unresectable pancreatic cancer.[6] However, its combination with immunotherapy in a more heavily pre-treated population showed limited clinical activity.[11]
The disparity in the developmental stages of these two inhibitors makes a direct comparison of their ultimate clinical potential challenging. The robust preclinical data for LY2109761 suggests it is a potent anti-metastatic agent, while the clinical data for this compound provides real-world insights into the efficacy and safety of targeting TGFβRI in patients. Future research, including potential clinical trials for LY2109761 and further combination studies for this compound, will be crucial in fully elucidating the therapeutic roles of these agents in the management of pancreatic cancer.
References
- 1. TGF-β in pancreatic cancer initiation and progression: two sides of the same coin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. TGFβ Signaling in the Pancreatic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound plus gemcitabine vs. gemcitabine for first-line treatment of patients with unresectable pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. LY2109761, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. ascopubs.org [ascopubs.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Safety and activity of the TGFβ receptor I kinase inhibitor this compound plus the anti-PD-L1 antibody durvalumab in metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LY2109761, a novel transforming growth factor beta receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating pSMAD2 as a Pharmacodynamic Biomarker for Galunisertib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phosphorylated SMAD2 (pSMAD2) as a pharmacodynamic (PD) biomarker for the transforming growth factor-beta (TGF-β) receptor I kinase inhibitor, galunisertib. We will delve into the experimental data supporting its use, compare it with an alternative biomarker, Macrophage-Derived Chemokine (MDC/CCL22), and provide detailed experimental protocols for key assays.
Introduction to this compound and the TGF-β Pathway
This compound is a small molecule inhibitor that specifically targets the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). By inhibiting the kinase activity of TGF-βRI, this compound blocks the canonical TGF-β signaling pathway. This pathway, when activated, leads to the phosphorylation of SMAD2 and SMAD3, which then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression involved in cell growth, differentiation, and immune responses. In many cancers, aberrant TGF-β signaling promotes tumor progression, making it a key therapeutic target.
dot
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
pSMAD2 as a Pharmacodynamic Biomarker
The phosphorylation of SMAD2 is a direct and immediate downstream event following the activation of TGF-βRI. Therefore, measuring the levels of pSMAD2 serves as a proximal and sensitive biomarker to assess the pharmacological activity of this compound. A decrease in pSMAD2 levels in response to treatment indicates successful target engagement and inhibition of the TGF-β pathway.
Quantitative Data from Clinical and Preclinical Studies
Several studies have evaluated the effect of this compound on pSMAD2 levels in both preclinical models and clinical trials. The data consistently demonstrates a dose-dependent inhibition of pSMAD2 in peripheral blood mononuclear cells (PBMCs) and a correlation between pSMAD2 inhibition in tumors and PBMCs.
| Study Type | Model/Patient Population | Tissue/Cell Type | Key Findings on pSMAD2 | Reference |
| Preclinical | Rat Mammary Carcinoma Model | Tumor Tissue & PBMCs | Significant linear correlation between pSMAD2 inhibition in tumor and PBMCs. | [Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor] |
| Phase 1 Clinical Trial | Advanced Cancer Patients (including Glioma) | PBMCs | Reduction in pSMAD2 observed in 9 of 14 patients (64%) during the first 14 days of treatment.[1] | [Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, this compound, in phase 1 study in patients with advanced cancer] |
| Phase 2 Clinical Trial | Recurrent Glioblastoma | Tumor Tissue | Patients with baseline cytoplasmic pSMAD2+ tumors had a numerically longer median overall survival (9.5 months vs. 6.9 months for pSMAD2 negative), though not statistically significant.[2] | [Biomarker and Histopathology Evaluation of Patients with Recurrent Glioblastoma Treated with this compound, Lomustine, or the Combination of this compound and Lomustine] |
| Ex vivo Study | Hepatocellular Carcinoma Patient Samples | Tumor Tissue | This compound treatment resulted in a decrease in pSMAD2/3 levels in ex vivo tumor slice cultures. | [Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients] |
Comparison with an Alternative Biomarker: MDC/CCL22
Macrophage-Derived Chemokine (MDC), also known as C-C motif chemokine 22 (CCL22), has emerged as another potential biomarker for this compound, particularly in the context of glioblastoma. MDC/CCL22 is involved in immune responses and its levels have been associated with clinical outcomes in patients treated with this compound.
| Biomarker | Measurement | Key Findings | Advantages | Limitations |
| pSMAD2 | ELISA, IHC | Direct measure of target engagement. Inhibition correlates with this compound exposure. | Proximal and sensitive indicator of TGF-β pathway inhibition. | Relationship with clinical outcome is still under investigation and may be context-dependent. |
| MDC/CCL22 | ELISA | High baseline plasma levels were associated with clinical benefit in glioma patients.[1] High baseline levels correlated with better overall survival in a phase 2 glioma study. | Non-invasive (plasma-based). Shows correlation with clinical outcome in some studies. | Indirect marker of drug activity. Its role in other cancer types treated with this compound is less established. |
While pSMAD2 provides a direct measure of this compound's on-target activity, MDC/CCL22 appears to have prognostic value, at least in glioblastoma. A comprehensive biomarker strategy for this compound may involve the use of pSMAD2 to confirm target engagement and MDC/CCL22 for patient stratification or as a prognostic indicator.
Experimental Protocols
Accurate and reproducible measurement of pSMAD2 is critical for its validation as a biomarker. Below are detailed methodologies for the two most common assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for pSMAD2 in PBMCs
This protocol outlines the steps for a sandwich ELISA to quantify pSMAD2 in protein lysates from PBMCs.
dot
Caption: Workflow for pSMAD2 measurement in PBMCs by ELISA.
Materials:
-
96-well microplate coated with anti-total SMAD2 antibody
-
Cell lysis buffer
-
Protein assay reagent
-
Wash buffer
-
Blocking buffer
-
Anti-pSMAD2 detection antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Sample Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
ELISA:
-
Wash the pre-coated microplate wells with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells.
-
Add equal amounts of protein lysate to each well and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the wells.
-
Add the anti-pSMAD2 detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the pSMAD2 absorbance values to the total protein concentration.
-
Calculate the percentage of pSMAD2 inhibition relative to pre-treatment or vehicle-treated controls.
-
Immunohistochemistry (IHC) for pSMAD2 in Tumor Tissue
This protocol describes the staining of pSMAD2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
dot
Caption: Workflow for pSMAD2 detection in tumor tissue by IHC.
Materials:
-
FFPE tumor tissue sections on charged slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking serum
-
Primary antibody (anti-pSMAD2)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C.
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with blocking serum.
-
Incubate with the primary anti-pSMAD2 antibody.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with ABC reagent.
-
Develop the signal with DAB chromogen.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount a coverslip using mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Score the intensity and percentage of pSMAD2-positive tumor cells.
-
Conclusion
pSMAD2 is a robust and reliable pharmacodynamic biomarker for assessing the on-target activity of this compound. Its direct role in the TGF-β signaling pathway makes it a sensitive indicator of target engagement. While other biomarkers like MDC/CCL22 show promise as prognostic indicators, particularly in glioblastoma, pSMAD2 remains the gold standard for confirming the pharmacological effect of this compound. The choice of biomarker should be guided by the specific objectives of the study, with pSMAD2 being indispensable for mechanism-of-action studies and dose-finding trials. The provided experimental protocols offer a starting point for the consistent and accurate measurement of this critical biomarker.
References
Assessing the Impact of Galunisertib on the Tumor Immune Landscape: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Galunisertib (LY2157299), a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGF-βRI), and its impact on the tumor immune microenvironment. By summarizing key preclinical data, comparing it with other TGF-β inhibitors, and detailing experimental methodologies, this document serves as a valuable resource for researchers in oncology and immunotherapy.
Mechanism of Action: Interrupting a Key Immunosuppressive Pathway
TGF-β is a pleiotropic cytokine that plays a dual role in cancer. While it can act as a tumor suppressor in the early stages, in established tumors, it often promotes tumor progression, metastasis, and immune evasion.[1] TGF-β signaling within the tumor microenvironment is a major mechanism of immune suppression, as it inhibits the function of various immune cells, including T cells and Natural Killer (NK) cells, and promotes the differentiation of regulatory T cells (Tregs).[2]
This compound exerts its anti-tumor effects by specifically inhibiting the kinase activity of TGF-βRI (also known as ALK5).[1] This blockade prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[3][4] This disruption reverses TGF-β-mediated immunosuppression and can remodel the tumor microenvironment to be more permissive to an anti-tumor immune response.[5][6]
Preclinical Efficacy of this compound
This compound as a Monotherapy
Preclinical studies in various syngeneic mouse models have demonstrated the anti-tumor activity of this compound as a monotherapy. A notable effect is its ability to induce complete and durable responses in immunogenic tumor models, an effect that is dependent on the presence of CD8+ T cells.[7][8]
| Preclinical Model | Treatment | Key Findings | Reference |
| 4T1-LP Breast Cancer (immunogenic variant) | This compound (75 mg/kg, BID) | ~100% tumor growth inhibition; 50% of animals showed complete regressions after cessation of treatment. Anti-tumor effect was CD8+ T cell-dependent. | [9] |
| 4T1 Breast Cancer (poorly immunogenic) | This compound (75 mg/kg, BID) | No response to therapy. | [9] |
| MX1 Human Breast Cancer Xenograft | This compound (75 mg/kg, BID) | Significant tumor growth delay of 10.3 ± 4.3 days. | [5][10] |
| Calu6 Human Lung Cancer Xenograft | This compound (75 mg/kg, BID) | Significant tumor growth delay of 8.3 ± 2.6 days. | [5][10] |
| U87MG Glioblastoma Xenograft | This compound (25 mg/kg) | Modest anti-tumor effect as a monotherapy. | [5] |
Table 1: Efficacy of this compound Monotherapy in Preclinical Models.
This compound in Combination with Anti-PD-L1 Checkpoint Blockade
The immunomodulatory effects of this compound provide a strong rationale for its combination with immune checkpoint inhibitors. By alleviating the immunosuppressive tumor microenvironment, this compound can enhance the efficacy of agents like anti-PD-L1 antibodies.
| Preclinical Model | Treatment | Key Findings | Reference |
| CT26 Colon Carcinoma | This compound + anti-PD-L1 | Enhanced tumor growth inhibition of 98% (T/C value of ~2%); Complete response rate of ~50%. | [11] |
| MC38 Colon Carcinoma | This compound + anti-PD-L1 | Improved tumor growth inhibition and complete regressions compared to monotherapies. | [9] |
Table 2: Efficacy of this compound in Combination with Anti-PD-L1.
Comparison with Other TGF-β Pathway Inhibitors
This compound is one of several small molecule inhibitors targeting the TGF-β pathway. While direct head-to-head preclinical studies are limited in the public domain, a comparison of their primary targets and reported activities provides valuable context.
| Inhibitor | Primary Target(s) | Reported Preclinical/Clinical Activity Highlights | Reference |
| This compound (LY2157299) | TGF-βRI (ALK5) | Reverses TGF-β-mediated immunosuppression, enhances T-cell infiltration, and shows synergy with checkpoint inhibitors. | [5][9] |
| Vactosertib (TEW-7197) | TGF-βRI (ALK5) | Demonstrates anti-tumor activity in various models and is being investigated in combination with immunotherapy. | [12] |
| LY2109761 | TGF-βRI/II | An earlier generation inhibitor that showed anti-metastatic effects but also had off-target effects. | [12] |
Table 3: Comparison of Small Molecule TGF-β Pathway Inhibitors.
Detailed Impact on the Tumor Immune Landscape
This compound's primary impact on the tumor immune landscape is the reversal of TGF-β-induced immunosuppression. This manifests in several key ways:
-
T Cell Proliferation and Function: In vitro, this compound reverses the TGF-β and Treg-mediated suppression of human T cell proliferation.[9] It restores the secretion of effector cytokines like IFNγ and Granzyme B from both CD8+ T cells and NK cells in the presence of TGF-β.[5]
-
CD8+ T Cell-Dependent Anti-Tumor Immunity: In vivo studies have shown that the anti-tumor efficacy of this compound in immunogenic models is dependent on CD8+ T cells.[9] Treatment with this compound leads to a modest increase in the number of tumor-infiltrating CD8+ T cells.[9]
-
Establishment of Immunological Memory: In preclinical models where this compound induced complete tumor regression, the cured mice were able to reject a subsequent re-challenge with the same tumor cells, indicating the establishment of long-term immunological memory.[9] Furthermore, these mice could also resist a challenge with the poorly immunogenic parental tumor cell line, suggesting the development of a secondary immune response through antigen spreading.[9]
-
Synergy with Checkpoint Inhibitors: The combination of this compound and anti-PD-L1 therapy leads to an accelerated and enhanced anti-tumor immune-related gene expression profile within the tumor microenvironment.[7] This suggests that by inhibiting TGF-β, this compound "primes" the tumor for a more robust response to checkpoint blockade.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's impact on the tumor immune landscape.
In Vivo Tumor Models
This protocol outlines the general procedure for establishing and treating syngeneic mouse tumor models to evaluate the efficacy of this compound.
-
Cell Culture: Murine tumor cell lines (e.g., 4T1-LP, CT26, MC38) are cultured in appropriate media and conditions.
-
Tumor Implantation:
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width^2).
-
Treatment:
-
When tumors reach a predetermined size (e.g., ~300 mm³), mice are randomized into treatment groups.[9]
-
This compound Monotherapy: this compound is administered orally (p.o.) at doses ranging from 37.5 to 150 mg/kg, typically twice daily (BID), for a specified duration (e.g., 28 days). The vehicle control is often 1% hydroxyethyl cellulose (HEC) in 25 mM phosphate buffer, pH 2.[1]
-
Combination Therapy: this compound is administered as above. Anti-PD-L1 antibody (or isotype control) is administered intraperitoneally (i.p.) at a dose of, for example, 500 µ g/dose every 7 days for 3 doses.[9]
-
-
Efficacy Assessment: The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival and the rate of complete responses.
-
CD8+ T Cell Depletion (for mechanism of action studies): To confirm the role of CD8+ T cells, mice are treated with a depleting anti-CD8α antibody (e.g., clone 53-6.7) prior to and during this compound treatment.[9]
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs to quantify changes in immune cell populations following treatment.
-
Tumor Digestion:
-
Excised tumors are mechanically dissociated and then enzymatically digested using a cocktail such as collagenase and DNase I to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis: Red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining:
-
Cells are washed and stained with a viability dye (e.g., LIVE/DEAD stain) to exclude dead cells from the analysis.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are stained with a panel of fluorescently-conjugated antibodies against surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cell subsets; NK1.1 for NK cells).
-
-
Intracellular Staining (for cytokines or transcription factors):
-
For intracellular targets like FoxP3 or cytokines (e.g., IFNγ), cells are fixed and permeabilized after surface staining, followed by staining with antibodies against the intracellular targets.
-
-
Data Acquisition and Analysis:
-
Samples are acquired on a multicolor flow cytometer.
-
Data is analyzed using software like FlowJo. A typical gating strategy involves first gating on live, single cells, then on hematopoietic cells (CD45+), followed by specific immune cell subsets.
-
Immunohistochemistry (IHC)
IHC is used to visualize the presence and localization of immune cells within the tumor tissue.
-
Tissue Preparation: Tumors are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer to unmask antigens.
-
Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific protein binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against the marker of interest (e.g., CD8).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The density and distribution of stained cells are analyzed using microscopy.
Conclusion
This compound effectively targets the immunosuppressive TGF-β signaling pathway, leading to a more favorable tumor immune microenvironment for anti-tumor immunity. Preclinical data strongly support its role in reversing T cell suppression, promoting CD8+ T cell-dependent tumor rejection, and establishing immunological memory. The synergistic effects observed when this compound is combined with checkpoint inhibitors like anti-PD-L1 highlight its potential to enhance the efficacy of current immunotherapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other TGF-β pathway inhibitors in the development of novel cancer treatments.
References
- 1. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances chimeric antigen receptor-modified T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor activity of the TGF-β receptor kinase inhibitor this compound (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conventional therapies - ACIR Journal Articles [acir.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Consistency of Galunisertib's Mechanism of Action Across Diverse Tumor Landscapes
A Comparative Guide for Researchers and Drug Development Professionals
Galunisertib (LY2157299), a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGFβRI) kinase, has emerged as a significant agent in oncology research. Its primary mechanism revolves around the disruption of the TGF-β signaling pathway, a critical regulator of tumor proliferation, invasion, metastasis, and immune evasion. This guide provides a cross-validated comparison of this compound's mechanism of action in various tumor types, supported by experimental data, detailed protocols, and visual representations of the underlying molecular interactions.
I. Comparative Efficacy of this compound Across Different Tumor Models
This compound has demonstrated consistent inhibition of the TGF-β pathway across a range of preclinical models, although the downstream effects on cell proliferation and tumor growth can vary depending on the tumor type and its specific genetic context.
Table 1: In Vitro Inhibition of TGF-β Signaling and Cell Proliferation by this compound
| Cell Line | Tumor Type | Assay | Endpoint | IC50 Value | Reference |
| NIH3T3 | Murine Fibroblast | pSMAD Inhibition | Inhibition of SMAD2 phosphorylation | 0.064 µM | [1][2] |
| Mv1Lu | Mink Lung Epithelial | pSMAD Inhibition | Inhibition of endogenous pSMAD | 0.176 µM | [1] |
| 4T1-LP | Murine Breast Cancer | pSMAD Inhibition | Inhibition of TGFβ1-induced pSMAD | 1.765 µM | [1] |
| EMT6-LM2 | Murine Breast Cancer | pSMAD Inhibition | Inhibition of TGFβ1-induced pSMAD | 0.8941 µM | [1] |
| HepG2 | Hepatocellular Carcinoma | Cell Proliferation (MTT Assay) | TGF-β independent antiproliferative effects at high concentrations | Limited sensitivity below 100µM | [2] |
| Hep3B | Hepatocellular Carcinoma | Cell Proliferation (MTT Assay) | TGF-β independent antiproliferative effects at high concentrations | Limited sensitivity below 100µM | [2] |
| HuH7 | Hepatocellular Carcinoma | Cell Proliferation (MTT Assay) | TGF-β independent antiproliferative effects at high concentrations | Limited sensitivity below 100µM | [2] |
| SK-HEP1 | Hepatocellular Carcinoma | Cell Proliferation (MTT Assay) | No significant effect on proliferation | >100 µM | [2] |
Note: The data indicates that while this compound potently inhibits the direct downstream target of TGFβRI (pSMAD) at sub-micromolar concentrations, its anti-proliferative effects are more variable and often require higher concentrations, suggesting that the primary anti-tumor activity in some models may be driven by effects on the tumor microenvironment and invasion rather than direct cytotoxicity.
Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models
| Tumor Model | Tumor Type | Treatment | Outcome | Result | Reference |
| MX1 Xenograft | Human Breast Cancer | This compound (75 mg/kg BID) | Tumor Growth Delay | 10.3 ± 4.3 days | [2] |
| Calu6 Xenograft | Human Lung Cancer | This compound (75 mg/kg BID) | Tumor Growth Delay | 8.3 ± 2.6 days | [2] |
| 4T1 Syngeneic | Murine Breast Cancer | This compound (75 mg/kg BID) | Tumor Growth Delay | 13 ± 2.4 days | [2] |
| 44As3-Luc Xenograft | Human Gastric Cancer | This compound + 5-FU | Tumor Volume Reduction | 52% reduction vs. 5-FU alone | [3] |
| 44As3-Luc Xenograft | Human Gastric Cancer | This compound + Paclitaxel | Tumor Volume Reduction | 52% reduction vs. Paclitaxel alone | [3] |
II. Cross-Validation of this compound's Impact on Canonical and Non-Canonical TGF-β Signaling
This compound's primary mode of action is the inhibition of the canonical TGF-β pathway through the prevention of SMAD2/3 phosphorylation. However, studies in hepatocellular carcinoma (HCC) models reveal that it also modulates non-canonical pathways, such as the PI3K/AKT and MAPK pathways.[4]
Table 3: Differential Effects of this compound on Signaling Pathways in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Canonical Pathway (pSMAD2) Inhibition | Non-Canonical Pathway (p-ERK1/2, p-AKT) Inhibition | Reference |
| SK-HEP1 | Potent, dose and time-dependent | Moderate, transient effects | [4] |
| SK-Suni | Potent, dose and time-dependent | Moderate, transient effects | [4] |
| SK-Sora | Potent, dose and time-dependent | Significant inhibition at 24 hours | [4] |
| HepG2 | Potent, dose and time-dependent | Significant inhibition at 24 hours | [4] |
| Hep3B | Potent, dose and time-dependent | Unchanged at 24 hours | [4] |
| HuH7 | Potent, dose and time-dependent | Unchanged at 24 hours | [4] |
| JHH6 | Potent, dose and time-dependent | Significant inhibition at 24 hours | [4] |
These findings suggest that while the core mechanism of canonical pathway inhibition is consistent, the broader signaling impact of this compound can be cell-context dependent, which may contribute to the variable responses observed in different tumor types.
III. Clinical Validation: An Overview of this compound's Performance in Human Trials
Clinical investigations have explored this compound as both a monotherapy and in combination with other anti-cancer agents across several malignancies.
Table 4: Summary of Key Clinical Trial Outcomes for this compound
| Tumor Type | Phase | Treatment | Key Outcome | Reference |
| Hepatocellular Carcinoma (Advanced) | Phase 2 | This compound + Sorafenib | Median OS: 18.8 months | [5] |
| Pancreatic Cancer (Unresectable) | Phase 2 | This compound + Gemcitabine | Median OS: 10.9 months (vs. 7.2 months with Gemcitabine + Placebo) | [6] |
| Malignant Glioma (Newly Diagnosed) | Phase 2a | This compound + Temozolomide/Radiotherapy | Median OS: 18.2 months (vs. 17.9 months with TMZ/RTX alone) | [6] |
| Non-Small Cell Lung Cancer (Refractory) | Phase 2 | This compound + Nivolumab | Median PFS: 5.26 months; Median OS: 11.99 months | [7] |
The clinical data indicates that this compound, particularly in combination therapies, can offer survival benefits in challenging-to-treat cancers, further validating the therapeutic potential of targeting the TGF-β pathway.
IV. Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of this compound's mechanism and the experimental approaches used for its validation, the following diagrams have been generated.
Caption: TGF-β Signaling Pathway and the Inhibitory Action of this compound.
Caption: Preclinical Experimental Workflow for Evaluating this compound.
Caption: Logical Flow of this compound's Anti-Tumor Mechanism of Action.
V. Experimental Protocols
A. Western Blot for Phospho-SMAD2 (pSMAD2) Inhibition
This protocol is a standard method to qualitatively and semi-quantitatively assess the inhibition of TGF-β signaling by this compound.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HepG2, 4T1) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.[4]
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 1 hour.[4]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD2 (Ser465/467) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, probe the same membrane with an antibody against total SMAD2 or a housekeeping protein like GAPDH.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the pSMAD2 signal to the total SMAD2 or GAPDH signal.
-
B. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the media from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve to determine the IC50 value, if applicable.
-
References
- 1. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 2 Study of this compound (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1b/2a study of this compound, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecommons.aku.edu [ecommons.aku.edu]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Galunisertib
The proper disposal of Galunisertib, an investigational drug, is a critical component of laboratory safety and regulatory compliance. As a substance used in research and development, its disposal must adhere to strict guidelines to protect personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is classified with specific hazards that necessitate careful handling during use and disposal. The following table summarizes key safety information derived from its Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1][2] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P362 + P364: Take off contaminated clothing and wash it before reuse.[1] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage.[2] |
Step-by-Step Disposal Protocol for this compound
The disposal of investigational drugs like this compound is regulated by federal and state laws, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Institutional policies and study sponsor requirements must also be strictly followed.[6][7]
Step 1: Consult Institutional and Sponsor Guidelines Before initiating disposal, review your institution's specific procedures for investigational and hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.[6][8] Additionally, check the clinical trial protocol or sponsor's instructions, as they may require the return of unused or expired investigational products.[7]
Step 2: Segregate and Contain the Waste Properly segregate this compound waste from other laboratory trash.
-
Containers: Use a compatible, dedicated hazardous waste container (e.g., glass or plastic) for all materials contaminated with this compound, including vials, syringes, and personal protective equipment (PPE).[8] Do not empty leftover drugs from their original containers like syringes or vials.[8]
-
Segregation: Keep this compound waste separate from non-hazardous waste to ensure it is handled correctly.[9]
Step 3: Label the Waste Container Accurately labeling the waste container is mandatory for compliance and safety.
-
Hazardous Waste Label: Obtain and affix a "HAZARDOUS WASTE" label from your EHS department.[8] No other labels are generally acceptable.[8]
-
Required Information: The label must include:
Step 4: Store the Waste Appropriately Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]
-
SAA Requirements: The SAA should be a secure, designated space, such as a locked cabinet or a secondary containment tub.[8]
-
Weekly Inspections: The research team must inspect the container weekly and document these inspections in an SAA Inspection Log.[8]
Step 5: Arrange for Pickup and Disposal Once the container is full or the study is complete, initiate the disposal process.
-
Request Form: Submit a Chemical Waste Disposal Request Form to your EHS department.[8]
-
Professional Disposal: Your institution's EHS will arrange for the collection of the waste by a licensed hazardous materials vendor.[6][8] The standard and required method of destruction for pharmaceutical waste is incineration at an EPA-permitted facility.[4][10]
-
Documentation: Ensure you receive a copy of the completed waste disposal form at the time of pickup for your records.[8] A certificate of destruction should be available upon request.[10] These records should be maintained for a minimum of three years.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. LY2157299(this compound)|700874-72-2|MSDS [dcchemicals.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Galunisertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Galunisertib. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following potential effects:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Due to these hazards, the following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with Butyl rubber or Viton™ gloves is recommended for extended contact. For incidental contact, thick (≥8 mil) nitrile gloves may be used.[2] |
| Body Protection | Lab Coat | A buttoned, knee-length lab coat made of a low-permeability material. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Face Protection | Face Shield | To be worn over safety goggles when there is a significant risk of splashes, such as during bulk handling or spill cleanup. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or glove box to avoid inhalation of dust. |
Operational Plan for Safe Handling
The following step-by-step protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
Experimental Protocol: Safe Handling of this compound
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the compound name and hazard symbols.
-
-
Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Before handling, ensure all necessary PPE is correctly worn.
-
To prepare a stock solution in Dimethyl Sulfoxide (DMSO), carefully weigh the required amount of this compound powder.
-
Slowly add the DMSO to the powder to avoid splashing. If necessary, use sonication to aid dissolution.
-
Cap the vial tightly and label it clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Use in Experiments:
-
When using this compound solutions, always wear appropriate PPE.
-
Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined in the Safety Data Sheet.
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Experimental Protocol: Disposal of this compound Waste
-
Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, pipette tips, vials, and contaminated lab coats, must be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
-
-
Waste Collection:
-
Collect solid waste in a dedicated, clearly labeled, leak-proof container with a secure lid.
-
Collect liquid waste containing this compound in a separate, labeled, and sealed waste container. Do not pour this compound waste down the drain.[3][4]
-
The waste container should be marked with "Hazardous Waste," "Toxic," and the name "this compound."
-
-
Decontamination:
-
Decontaminate all non-disposable glassware and equipment that has been in contact with this compound.
-
Wash with a suitable laboratory detergent and rinse thoroughly. The initial rinseate should be collected as hazardous liquid waste.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary.
Experimental Protocol: this compound Spill Cleanup
-
Immediate Response:
-
Alert others in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
If the spill is on your person, remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
-
Spill Cleanup (for trained personnel only):
-
Don the appropriate PPE, including double gloves (Butyl rubber or Viton™), a lab coat, and chemical splash goggles. For large spills of powder, a respirator is required.
-
For a liquid spill, contain the spill using an inert absorbent material such as vermiculite or sand.
-
For a solid spill, carefully cover the powder with a damp paper towel to avoid generating dust, then use an absorbent pad to clean the area.
-
Collect all cleanup materials into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Wash hands thoroughly after the cleanup is complete.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS office.
-
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
